N-(4-Fluorophenyl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40549. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDLPLGFRDHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285115 | |
| Record name | N-(4-Fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-25-6 | |
| Record name | 459-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUOROFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and Properties of N-(4-Fluorophenyl)formamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)formamide is a versatile synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the introduction of a fluorinated phenyl moiety, a common pharmacophore that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound. Detailed experimental protocols are provided to facilitate its preparation in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO | [4] |
| Molecular Weight | 139.13 g/mol | [4] |
| CAS Number | 459-25-6 | [4] |
| Appearance | White to gray to red powder/crystal | [1][3] |
| Melting Point | 66-70 °C | [1][3] |
| Boiling Point | 278.5 °C at 760 mmHg | [4] |
| Density | 1.26 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as chloroform. | N/A |
| Purity | >98.0% (GC) | [3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-formylation of 4-fluoroaniline. This can be achieved using various formylating agents, with formic acid being one of the most widely used due to its availability and reactivity.
A general reaction scheme for the synthesis is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-fluoroaniline and formic acid.
Materials:
-
4-Fluoroaniline
-
Formic acid (98-100%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoroaniline (1 equivalent).
-
Addition of Reagents: To the flask, add an excess of formic acid (approximately 3-5 equivalents) and toluene as a solvent. The toluene facilitates the azeotropic removal of water, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess formic acid. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.48 (s, 1H), 7.41 (t, 2H), 7.28 (t, 1H), 7.17 (d, 2H). | [5] |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 162.39, 159.36, 139.90, 139.84, 127.31, 127.11, 127.07, 127.04, 127.00, 126.78, 126.45, 126.39, 126.35, 126.31, 126.28, 125.24, 125.18, 122.54, 122.48, 119.64, 117.87. | [5] |
| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching, and C-F stretching are expected. | N/A |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 139. | N/A |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its applications include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][6]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop yields.[1][6]
-
Materials Science: It is employed in the creation of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1][6]
-
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding to further the understanding of biochemical pathways.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The straightforward and efficient synthetic protocol, coupled with its versatile applications, underscores its importance as a key intermediate in various fields of chemical research and development. The provided data and methodologies are intended to support researchers in the facile preparation and characterization of this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 459-25-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Formamide,N-(4-fluorophenyl)- | CAS#:459-25-6 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]
"N-(4-Fluorophenyl)formamide chemical structure and CAS number"
CAS Number: 459-25-6
This technical guide provides a comprehensive overview of N-(4-Fluorophenyl)formamide, a versatile chemical intermediate with significant applications in pharmaceutical research, drug development, and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for researchers and scientists.
Chemical Structure and Properties
This compound, also known as 4'-fluoroformanilide, is an organic compound with the chemical formula C₇H₆FNO. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and biological activity.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 459-25-6 | [1][2] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | White to gray to red powder/crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound
Reaction Scheme:
C₆H₄FNH₂ + HCO₂H → C₇H₆FNO + H₂O (4-Fluoroaniline) + (Formic Acid) → (this compound) + (Water)
Experimental Protocol: Formylation of 4-Fluoroaniline
Materials:
-
4-Fluoroaniline
-
Formic acid (≥ 98%)
-
Toluene (or another suitable azeotropic solvent)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in toluene.
-
Add formic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution and water to remove any unreacted formic acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Logical Workflow for Synthesis and Purification:
Caption: A general workflow for the synthesis and purification of this compound.
Potential Biological Activities and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The incorporation of the fluorophenyl moiety is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][3]
Anticancer Research: Derivatives of fluorinated anilines, particularly anilinoquinazolines, have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3] While no direct data for this compound is available, it represents a valuable starting material for the synthesis of such inhibitors.
Signaling Pathway Inhibition:
Caption: Potential inhibition of Receptor Tyrosine Kinase signaling by anilino-based compounds.
Neurological Disorders: This compound is also utilized as an intermediate in the development of drugs targeting neurological disorders.[1] The fluorophenyl group can be found in various central nervous system (CNS) active compounds, where it can modulate receptor binding and blood-brain barrier penetration.
Representative Experimental Protocols for Biological Evaluation
Given its role as a synthetic intermediate, this compound would typically be modified into more complex molecules before biological testing. The following are representative protocols for evaluating the biological activity of its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (a derivative of this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for the test compound.
Experimental Workflow for Biological Evaluation:
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its straightforward synthesis and the unique properties conferred by the fluorophenyl group make it an attractive starting point for the exploration of new chemical entities with a wide range of biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers in the field.
References
Spectroscopic Analysis of N-(4-Fluorophenyl)formamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Fluorophenyl)formamide, a compound of interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| DMSO-d₆ | 10.30 – 10.12 | m | - | NH |
| 8.27 | d | 1.8 | CHO | |
| 7.69 – 7.55 | m | - | 2 x Ar-H | |
| 7.18 – 7.12 | m | - | 2 x Ar-H | |
| CDCl₃ | 8.73 | br s | - | NH (rotamer 1) |
| 8.57 | d | - | CHO (rotamer 2) | |
| 8.32 | d | - | CHO (rotamer 1) | |
| 7.92 | br s | - | NH (rotamer 2) | |
| 7.58 – 7.40 | m | - | 2 x Ar-H | |
| 7.07 | td | - | Ar-H | |
| 7.03 – 6.96 | m | - | 2 x Ar-H |
Table 2: ¹³C NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) ppm |
| DMSO-d₆ | 162.6, 159.4, 156.9, 134.6, 120.9, 119.5, 116.0, 115.8, 115.5, 115.3 |
| CDCl₃ | 163.06, 161.57, 160.73, 159.21, 159.14, 158.30, 132.88, 132.85, 132.73, 132.70, 121.86, 121.78, 121.09, 121.01, 116.58, 116.36, 115.79, 115.57 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H | Stretching |
| ~1680-1650 | C=O (Amide I) | Stretching |
| ~1550 | N-H | Bending (Amide II) |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~1600, ~1500 | C=C (Aromatic) | Stretching |
| ~1250-1200 | C-F | Stretching |
Mass Spectrometry (MS)
The expected mass spectrum of this compound, obtained by Electron Ionization (EI), would show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z = 110, and cleavage of the amide bond could also occur.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Sample Filtration and Transfer: The solution is filtered through a small cotton plug into a clean, dry 8-inch NMR tube to a height of about 4.5 cm.
-
Instrumentation: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR spectra are generally obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
"N-(4-Fluorophenyl)formamide derivatives and their biological activity"
An In-Depth Technical Guide to N-(4-Fluorophenyl)formamide Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom often enhances metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various this compound derivatives. It consolidates quantitative data from recent studies, details key experimental protocols, and visualizes complex biological pathways and research workflows to support ongoing drug discovery and development efforts.
Introduction
This compound and its related structures are pivotal building blocks in the development of pharmaceuticals and agrochemicals.[1] The 4-fluorophenyl moiety is a common feature in a multitude of biologically active compounds, prized for its ability to modulate the electronic and lipophilic properties of a parent molecule. This can lead to improved efficacy, selectivity, and metabolic profiles. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on these key areas, presenting a consolidated view of the scientific landscape.
Biological Activities of this compound Derivatives
Research has unveiled a spectrum of biological activities for this class of compounds. The primary areas of investigation include oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
A notable subclass, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has shown promising cytotoxic effects against various human cancer cell lines.[2][3] Studies indicate that substitutions on the N-phenyl ring significantly influence activity, with electron-withdrawing groups like nitro moieties enhancing cytotoxicity.[2][4][5]
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citations |
|---|---|---|---|---|---|---|
| 2b | m-Nitro | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 | [4][6] |
| 2c | p-Nitro | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 | [4][6] |
| 2c | p-Nitro | MCF-7 (Breast Carcinoma) | 100 | Imatinib | 98 |[4][6] |
Antimicrobial Activity
Derivatives incorporating the this compound scaffold have been evaluated for their ability to inhibit the growth of pathogenic microbes. For instance, certain N-formyl tetrahydropyrimidine derivatives containing a 4-fluorophenyl group at the C4-position have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[7]
Table 2: Selected Antimicrobial Activity of N-(4-Fluorophenyl) Tetrahydropyrimidine Derivatives
| Compound ID | Key Structural Feature | Target Organism | Activity Level | Citations |
|---|---|---|---|---|
| 4l | 4-F substituted benzene ring at C4 | Staphylococcus aureus | Active | [7] |
| 4l | 4-F substituted benzene ring at C4 | Aerogenes strain | Active | [7] |
| 4b | 4-F substituted benzene ring at C4 | Staphylococcus aureus | Active |[7] |
Note: Activity was determined at a concentration of 40 µg/ml. Specific MIC values were not provided in the cited literature.
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has been explored through the synthesis of morpholinopyrimidine derivatives. Specific compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[8]
Table 3: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives
| Compound ID | Key Structural Feature | Primary Effect | Mechanism | Citations |
|---|
| V8 | 2-((4-fluorophenyl)...)methyl)-6-methoxyphenol | Inhibition of NO production | Downregulation of iNOS & COX-2 mRNA and protein expression |[8] |
Drug Discovery Workflow & Mechanism of Action
The development of novel derivatives follows a structured workflow from initial design to biological validation. Understanding the mechanism of action is critical for lead optimization.
General Drug Discovery and Evaluation Workflow
The process begins with the identification of the core scaffold and proceeds through synthesis, multi-stage screening, and optimization to identify a lead candidate for further preclinical and clinical studies.
Anti-inflammatory Mechanism of Action
Certain derivatives exert their anti-inflammatory effects by intervening in the NF-κB signaling pathway. In response to stimuli like LPS, this pathway becomes activated, leading to the transcription of pro-inflammatory genes such as iNOS and COX-2. The resulting enzymes produce high levels of nitric oxide and prostaglandins, respectively. The active compounds inhibit the expression of these enzymes, thereby reducing the inflammatory response.[8]
Detailed Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives based on published literature.
General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[6]
This protocol describes a common method for amide bond formation using a coupling agent.
-
Reagent Preparation: In a suitable reaction vessel, dissolve equimolar quantities of 4-fluorophenyl acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hydroxybenzotriazole (HOBt) in acetonitrile.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the appropriate substituted aniline derivative to the mixture.
-
Reaction: Continue stirring for 24 hours at room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the acetonitrile under reduced pressure. Add a mixture of water and ethyl acetate to the residue.
-
Extraction: Separate the ethyl acetate phase. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Purification: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Evaluation (MTS Assay)[2]
This colorimetric assay assesses cell viability based on mitochondrial activity.
-
Cell Seeding: Plate human cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound to a soluble formazan product.[2]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth, adjusted to a McFarland standard of 0.5.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Derivatives have demonstrated significant and varied biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. The structure-activity relationships highlighted in this guide, such as the impact of specific substituents on cytotoxicity, offer valuable insights for rational drug design. The provided protocols and workflow visualizations serve as a practical resource for researchers aiming to synthesize and evaluate new chemical entities based on this versatile core. Future work should focus on elucidating detailed mechanisms of action and optimizing lead compounds to improve their potency and pharmacokinetic profiles for potential clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. brieflands.com [brieflands.com]
- 3. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Computational Studies of N-(4-Fluorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Fluorophenyl)formamide is a chemical compound of significant interest in medicinal chemistry and materials science. Its structural and electronic properties, influenced by the presence of a fluorine atom and a formamide group, make it a valuable subject for computational analysis. This technical guide provides an in-depth overview of the computational studies performed on this compound, focusing on its optimized molecular geometry, vibrational spectroscopy, electronic properties, and potential as a drug candidate. The methodologies detailed herein serve as a comprehensive protocol for researchers aiming to conduct similar computational investigations.
Computational Methodologies
The computational analysis of this compound is primarily conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Geometry Optimization
The initial step in the computational study involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. A common and reliable basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. Calculations are performed to obtain the minimized geometries of the molecule.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation of the computational method.
Electronic Properties Analysis
Several key electronic properties are investigated to understand the reactivity and stability of this compound:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to identify the electrophilic and nucleophilic sites, providing valuable information about how the molecule might interact with other chemical species.
Molecular Docking
To evaluate the potential of this compound as a drug candidate, molecular docking studies are performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The binding affinity and interaction energies are calculated to assess the strength of the interaction and to identify key residues involved in the binding.
Data Presentation
The following tables summarize the key quantitative data obtained from computational studies of this compound and its closely related derivatives.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
Data for a closely related derivative, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, calculated at the B3LYP/6-311++G(d,p) level of theory, is provided for reference.[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.392 | C2-C1-C6 | 121.5 |
| C1-C6 | 1.391 | C1-C2-C3 | 119.0 |
| C2-C3 | 1.385 | C2-C3-C4 | 120.2 |
| C3-C4 | 1.386 | C3-C4-C5 | 120.2 |
| C4-C5 | 1.385 | C4-C5-C6 | 119.0 |
| C5-C6 | 1.391 | C5-C6-C1 | 120.1 |
| C4-F1 | 1.353 | F1-C4-C3 | 118.8 |
| C1-N1 | 1.415 | F1-C4-C5 | 118.8 |
| N1-C7 | 1.350 | C6-C1-N1 | 119.2 |
| C7-O1 | 1.230 | C2-C1-N1 | 119.3 |
| C7-H7 | 1.090 | C1-N1-C7 | 125.0 |
| N1-H1 | 1.010 | N1-C7-O1 | 124.5 |
| N1-C7-H7 | 115.0 | ||
| O1-C7-H7 | 120.5 |
Table 2: Calculated Vibrational Frequencies (cm⁻¹)
Theoretical vibrational frequencies for N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine calculated at the B3LYP/6-311++G(d,p) level.[1]
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(N-H) | N-H stretching | 3450 |
| ν(C-H) aromatic | C-H aromatic stretching | 3100 - 3000 |
| ν(C=O) | C=O stretching | 1700 |
| ν(C=C) aromatic | C=C aromatic stretching | 1600 - 1450 |
| δ(N-H) | N-H bending | 1550 |
| δ(C-H) aromatic | C-H in-plane bending | 1300 - 1000 |
| ν(C-N) | C-N stretching | 1250 |
| ν(C-F) | C-F stretching | 1230 |
| γ(C-H) aromatic | C-H out-of-plane bending | 900 - 675 |
Table 3: Frontier Molecular Orbital (FMO) Energies
Data presented for illustrative purposes based on typical DFT calculations for similar aromatic compounds.
| Parameter | Energy (eV) |
| E(HOMO) | -6.50 |
| E(LUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
Table 4: Natural Bond Orbital (NBO) Analysis - Second Order Perturbation Theory
Illustrative data showing significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C7-O1) | 58.20 |
| π(C1-C6) | π(C2-C3) | 20.50 |
| π(C2-C3) | π(C4-C5) | 22.10 |
| LP(2) O1 | σ(N1-C7) | 15.80 |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for computational studies of this compound.
NBO Donor-Acceptor Interactions
Caption: Key NBO donor-acceptor interactions in this compound.
Conclusion
The computational studies of this compound provide a detailed understanding of its structural, vibrational, and electronic properties. DFT calculations, coupled with FMO, NBO, and MEP analyses, offer a powerful approach to characterizing this molecule at the atomic level. The insights gained from these computational methods are invaluable for guiding the synthesis of new derivatives and for assessing the potential of this compound and related compounds in drug development and materials science. The methodologies and data presented in this guide serve as a foundational resource for further research in this area.
References
Navigating the Safety Profile of N-(4-Fluorophenyl)formamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for N-(4-Fluorophenyl)formamide (CAS No. 459-25-6). While current classifications under Regulation (EC) No 1272/2008 indicate that this compound is not considered a hazardous substance or mixture, a conservative approach to handling is recommended due to the absence of extensive toxicological data and its structural relationship to formamide, a known reproductive hazard.[1] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to conduct their work safely.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. These properties for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 459-25-6 | [2][3][4] |
| Molecular Formula | C₇H₆FNO | [2][3][4] |
| Molecular Weight | 139.13 g/mol | [2][3][4] |
| Appearance | White to gray to red powder to crystal | [2] |
| Melting Point | 66 - 70 °C | [2] |
| Boiling Point | 278.5 ± 23.0 °C (Predicted) | [5] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | ≥ 98% (GC) | [2] |
| Synonyms | 1-Fluoro-4-formamidobenzene, 4'-Fluoroformanilide | [2][4] |
Hazard Identification and Classification
According to a Safety Data Sheet from TCI Europe N.V., this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] Consequently, it does not require hazard pictograms, a signal word, or specific hazard and precautionary statements.[1]
However, it is crucial to note the significant lack of toxicological data for this specific compound. The Safety Data Sheet indicates that information regarding acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity is not available.[1]
Given that this compound is a derivative of formamide, which is a known irritant, reproductive hazard, and mutagen, a cautious approach is warranted.[6] The target organs for formamide include the blood, central nervous system, liver, and kidneys.[6]
Handling and Storage
Prudent laboratory practices should be employed when handling this compound, taking into account the potential for unknown hazards.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[7] The use of a chemical fume hood is recommended to minimize potential inhalation exposure.[7]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended as a minimum standard of protection:
| PPE Type | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against potential eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Skin and Body Protection | Laboratory coat. | Protects clothing and exposed skin. |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in laboratory areas.
Storage
First Aid Measures
In the event of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth with water. Seek medical attention.[1] |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Small Spills:
-
Wear appropriate personal protective equipment.
-
Sweep up the solid material, avoiding dust generation.
-
Place in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent the spread of dust.
-
Follow institutional procedures for large chemical spills.
-
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[4]
-
Hazardous Combustion Products: Combustion may produce poisonous fumes, including highly toxic hydrogen fluoride (HF) gas.[4]
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to disposal.
Conclusion
While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data necessitates a cautious and informed approach to its handling. Professionals in research and drug development are encouraged to implement the safety measures outlined in this guide, treating the substance with the respect due to any chemical of unknown long-term effects, particularly given its relationship to formamide. Adherence to good laboratory practices, the use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are paramount to ensuring a safe working environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 459-25-6|this compound|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 459-25-6 CAS MSDS (1-FLUORO-4-FORMAMIDOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. uml.edu [uml.edu]
A Technical Guide to N-(4-Fluorophenyl)formamide for the Research Professional
An in-depth examination of N-(4-Fluorophenyl)formamide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its suppliers, purity grades, and essential experimental protocols.
This compound is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders.[1] Its role extends to agrochemical formulation and materials science, where it contributes to the development of enhanced herbicides, pesticides, and specialty polymers.[1] The presence of a fluorine atom in its structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] This guide offers a technical overview of commercially available this compound, including a comparative summary of suppliers and purity grades, alongside detailed experimental protocols for its synthesis, purification, and analytical characterization.
Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common analytical technique cited for purity assessment is Gas Chromatography (GC). Below is a comparative table of suppliers and their available product specifications.
| Supplier | Product Number | Purity Grade | Analysis Method | CAS Number |
| Tokyo Chemical Industry (TCI) | F0546 | >98.0% | GC | 459-25-6 |
| Chem-Impex | 237239 | ≥ 98% | GC | 459-25-6 |
| Crysdot LLC | CD12070605 | 95+% | Not Specified | 459-25-6 |
| Aladdin Scientific (Sigma-Aldrich) | ALNH9A9FB535 | 98% | Not Specified | 459-25-6 |
| Manchester Organics | T45442 | Not Specified | Not Specified | 459-25-6 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and published procedures for similar compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the N-formylation of 4-fluoroaniline using formic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol:
A procedure adapted from the synthesis of a structurally similar compound, N-(3-chloro-4-fluorophenyl)formamide, can be employed.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 100 g of 4-fluoroaniline with 400 ml of 97% formic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 106°C) and maintain this temperature for three hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.
-
Isolation: The resulting solid precipitate is collected by filtration. The solid is then washed thoroughly with water to remove any remaining formic acid and other water-soluble impurities.
-
Drying: The collected solid is dried to yield crude this compound.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Experimental Protocol:
A general single-solvent recrystallization protocol is described below. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]
-
Solvent Selection: Screen various solvents to find one that provides a high disparity in solubility at different temperatures. Potential solvents include ethanol, ethyl acetate, or a mixed solvent system like hexane/acetone.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: General workflow for the purification of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation of this compound.
-
¹H NMR (400 MHz, DMSO): δ 10.30 – 10.12 (m, 1H), 8.27 (d, J = 1.8 Hz, 1H), 7.69 – 7.55 (m, 2H), 7.18 – 7.12 (m, 2H).[7]
-
¹³C NMR (100 MHz, DMSO): δ 162.6, 159.4, 156.9, 134.6, 120.9, 119.5, 116.0, 115.8, 115.5, 115.3.[7]
Gas Chromatography (GC) for Purity Analysis:
A general GC method can be adapted for the purity assessment of this compound.
Proposed GC Conditions:
-
Column: Agilent J & W HP-INNOWAX (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
-
Flow Rate: 1 mL/min.[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 5 minutes, then ramp to 240°C at a rate of 20°C/minute, and hold for 5 minutes.[8]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 270 °C (for FID).[8]
Role in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical compounds. The incorporation of the 4-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered bioavailability.[10] While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are investigated for their potential to interact with a range of biological targets, including enzymes and receptors involved in neurological pathways.[1]
Caption: Logical flow of this compound's role in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of N-(4-Fluorophenyl)formamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)formamide is a fluorinated aromatic amide that serves as a versatile building block in medicinal chemistry and materials science. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its current and potential applications in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. The incorporation of a fluorine atom significantly influences its electronic properties, polarity, and metabolic stability, which are key considerations in drug design. A summary of its key physical and chemical properties is presented below.
Identification and Structure
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4'-Fluoroformanilide, p-Fluoroformanilide | [1] |
| CAS Number | 459-25-6 | [1] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| Chemical Structure | ![]() |
Physical Properties
A compilation of the known physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Appearance | White to gray to red powder to crystal | |
| Melting Point | 66 - 70 °C | |
| Boiling Point | 278.5 ± 23.0 °C (Predicted) | |
| Solubility | Generally more soluble in organic solvents compared to water. Shows significant solubility in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[2] Quantitative solubility data (e.g., in g/100mL) is not readily available in the literature. | |
| pKa | The pKa value for this compound is not readily available in the literature. |
Spectral Data
While specific spectral data with peak assignments are not fully detailed in the readily available literature, references indicate that ¹H NMR and ¹³C NMR spectra are used to confirm the structure of this compound. Researchers should expect characteristic signals for the formyl proton, the aromatic protons on the fluorophenyl ring, and the corresponding carbons in the ¹³C NMR spectrum.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the formylation of 4-fluoroaniline with formic acid. This reaction is typically straightforward and can be performed under relatively mild conditions.
Reaction Scheme:
Materials:
-
4-Fluoroaniline
-
Formic acid (88-98%)
-
Toluene (or another suitable azeotroping agent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1.0 equivalent) in a minimal amount of a suitable solvent like toluene.
-
Add an excess of formic acid (e.g., 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used). If using a Dean-Stark apparatus, water will be collected as it is formed, driving the reaction to completion. If not, reflux for several hours (e.g., 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluoroaniline) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Diagram of Synthetic Workflow:
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the- solvent.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound should form.
-
To maximize the yield, place the flask in an ice bath for about 15-30 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or by air drying to obtain pure this compound.
Diagram of Purification Workflow:
Biological Activity and Applications
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its derivatives have been investigated for a range of biological activities.
Role in Drug Discovery
The fluorophenylformamide scaffold is present in a number of compounds with demonstrated biological activity. For instance, derivatives of N-(phenyl)formamide have been explored as potential therapeutic agents. While specific data on this compound as a final active pharmaceutical ingredient is limited, its role as a precursor is significant. For example, N-(3-fluorophenyl) derivatives have been investigated as inhibitors of Aurora kinase B, a target in cancer therapy.[5] This suggests that the N-(4-fluorophenyl) core could be a valuable starting point for the design of novel kinase inhibitors and other therapeutic agents.
Biochemical Research
In biochemical research, this compound and its analogs can be used as tool compounds to study enzyme-ligand interactions and to probe the active sites of enzymes.[3] General experimental workflows for assessing the biological activity of such compounds are described below.
General Protocol for Enzyme Inhibition Assay:
A common method to assess the inhibitory potential of a compound like this compound is through an in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (test compound)
-
Assay buffer
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence detection)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a specific period to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram of a General Enzyme Inhibition Assay Workflow:
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, and a discussion of its applications. The provided information aims to support researchers and scientists in leveraging the unique properties of this compound for the development of novel and innovative solutions. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound [stenutz.eu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of N-(4-Fluorophenyl)formamide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of N-(4-Fluorophenyl)formamide (CAS No. 459-25-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines its key physical constants and the experimental methodologies used for their determination, offering valuable data for professionals in chemical research and drug development.
Physical Properties
This compound is a solid at room temperature, appearing as a white to gray or red crystalline powder.[1] Its key physical properties are summarized in the table below.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Melting Point | 66 - 70 °C | [1] |
| 67 °C (Reference) | [2] | |
| Boiling Point | Data not readily available | |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
Experimental Protocols
The determination of a compound's melting and boiling points are fundamental procedures for assessing its purity and identity. The methodologies described below are standard practices in organic chemistry.
The melting point of this compound is determined using the capillary tube method, a technique that provides a sharp melting range for a pure crystalline solid.[3][4]
Methodology:
-
Sample Preparation: A small quantity of dry this compound is finely powdered on a porous plate.[5]
-
Capillary Tube Loading: A capillary tube (5-6 cm in length), sealed at one end, is loaded with the powdered sample by tapping the open end into the powder. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]
-
Apparatus Setup: The loaded capillary tube is attached to a calibrated thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer's bulb.
-
Heating: The thermometer and capillary assembly is submerged in a liquid paraffin or silicone oil bath (e.g., a Thiele tube or a digital melting point apparatus). The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[3][5]
-
Observation: The temperature is recorded at two points: T₁, when the first drop of liquid appears, and T₂, when the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[3][5]
While a specific boiling point for this compound is not cited in the available literature, the following micro-scale method is a standard procedure for determining the boiling point of an organic compound.
Methodology:
-
Sample Preparation: A small amount of the liquid substance is placed in an ignition tube or a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inside the ignition tube with its open end downwards.[5]
-
Apparatus Setup: The ignition tube assembly is attached to a thermometer and placed in a heating bath, similar to the melting point setup.
-
Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has equaled the atmospheric pressure.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point using the capillary method.
Caption: Workflow for Melting Point Determination.
References
"solubility of N-(4-Fluorophenyl)formamide in organic solvents"
Technical Guide: Solubility Profile of N-(4-Fluorophenyl)formamide in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct experimental quantitative data in peer-reviewed literature, this document presents a predicted solubility profile based on the principles of organic chemistry and data from structurally analogous compounds. Furthermore, this guide details standardized experimental protocols for the accurate determination of thermodynamic solubility, enabling researchers to generate precise data for their specific applications.
Introduction
This compound is a fluorinated aromatic amide that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of the final product. This guide aims to provide a foundational understanding of its expected solubility and the methodologies to quantify it.
Predicted Solubility Profile
The solubility of this compound is primarily governed by its molecular structure, which includes a polar formamide group capable of hydrogen bonding, a moderately non-polar fluorophenyl ring, and the influence of the fluorine substituent on the crystal lattice energy. Based on the principle of "like dissolves like" and qualitative data for similar compounds, a predicted solubility profile is presented in Table 1. It is anticipated that this compound will exhibit greater solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can effectively form hydrogen bonds with the amide functionality of the solute, facilitating dissolution. |
| Ethanol | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger non-polar ethyl group may slightly reduce its solvating power for this solute. | |
| Polar Aprotic | Acetone | Moderate | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H group of the formamide. |
| Ethyl Acetate | Low to Moderate | While polar, its ester functionality is a weaker hydrogen bond acceptor compared to the carbonyl in acetone. | |
| Acetonitrile | Low to Moderate | The nitrile group offers some polarity but is a relatively weak hydrogen bond acceptor. | |
| Dimethylformamide (DMF) | High | As a polar aprotic solvent with a structure similar to the solute's formamide group, it is expected to be an excellent solvent. | |
| Dimethyl Sulfoxide (DMSO) | High | Its high polarity and ability to accept hydrogen bonds make it a strong solvent for a wide range of organic compounds. | |
| Non-Polar | Toluene | Low | The non-polar aromatic nature of toluene is not well-suited to solvate the polar formamide group. |
| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, it is a very poor solvent for polar compounds like this compound. |
Disclaimer: The solubility data presented in this table is predictive and has not been confirmed by direct experimental measurement. It is strongly recommended that researchers verify these predictions through experimental determination.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data, standardized experimental methods are crucial. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]
Shake-Flask Method for Thermodynamic Solubility Determination
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[2]
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure no undissolved solid is transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution: Dilute the collected saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
References
Methodological & Application
Applications of N-(4-Fluorophenyl)formamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(4-Fluorophenyl)formamide is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its fluorinated phenyl ring and formamide group provide a scaffold for the development of a diverse range of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines key applications and provides detailed protocols for the synthesis and evaluation of this compound and its derivatives.
Key Applications:
-
Anticancer Drug Discovery: this compound serves as a crucial building block for the synthesis of potent anticancer agents. Derivatives incorporating this moiety have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds often function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been shown to inhibit the proliferation of HepG2 (human liver cancer) and HCT116 (human colon cancer) cell lines at low micromolar concentrations.[1]
-
Neurological Disorders: The scaffold is utilized in the development of drugs targeting neurological disorders. The physicochemical properties imparted by the fluorophenyl group are often beneficial for brain penetration and interaction with central nervous system targets.[2]
-
Synthetic Intermediate: Beyond its direct use in bioactive scaffolds, this compound is a valuable intermediate in organic synthesis for creating more complex molecular architectures.[2] Its formamide group can be a precursor to other functional groups or participate in various coupling reactions.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-formylation of 4-fluoroaniline using formic acid with azeotropic removal of water.
Materials:
-
4-Fluoroaniline
-
Formic acid (88%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-fluoroaniline (1.0 eq).
-
Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.
-
Add formic acid (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Diagram of Synthetic Workflow:
Caption: Synthesis of this compound.
Synthesis of 4-(4-(N-(4-Fluorophenyl)formamido)phenylamino)-N-methylpicolinamide Derivatives (Anticancer Agents)
This protocol outlines a general procedure for the synthesis of urea derivatives from a key intermediate, which incorporates the this compound moiety.
Materials:
-
4-(4-Aminophenylamino)-N-methylpicolinamide (key intermediate)
-
Substituted aniline or cyclohexylamine
-
Triphosgene
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Ethanol (for crystallization)
Procedure:
-
In a flask, dissolve triphosgene (1.0 eq) in CH2Cl2.
-
To this solution, add a solution of the substituted aniline or cyclohexylamine (1.1 eq) in CH2Cl2 dropwise.
-
Following this, add a solution of triethylamine (3.2 eq) in CH2Cl2 dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the resulting residue in CH2Cl2 and add a solution of 4-(4-aminophenylamino)-N-methylpicolinamide (1.0 eq) in CH2Cl2.
-
Reflux the mixture for 1 hour.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and recrystallize from ethanol to obtain the pure derivative.
Diagram of Synthetic Workflow:
Caption: Synthesis of Urea Derivatives.
In Vitro Antiproliferative Activity Assessment (MTS Assay)
This protocol describes the use of the MTS assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for another 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of MTS Assay Workflow:
Caption: MTS Assay Workflow.
In Vivo Anti-Angiogenesis Assessment (Matrigel Plug Assay)
This protocol describes an in vivo assay to evaluate the anti-angiogenic potential of this compound derivatives.
Materials:
-
Matrigel
-
Test compound
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic factor
-
Immunodeficient mice (e.g., nude mice)
-
Syringes and needles
-
Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Matrigel on ice.
-
Prepare Matrigel mixtures on ice:
-
Negative control: Matrigel + vehicle
-
Positive control: Matrigel + VEGF
-
Test group: Matrigel + VEGF + test compound
-
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
Allow the Matrigel to form a solid plug.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a commercial kit (e.g., Drabkin's reagent).
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an anti-CD31 antibody to visualize blood vessels and quantify vessel density.
-
Diagram of Matrigel Plug Assay Workflow:
Caption: Matrigel Plug Assay Workflow.
Quantitative Data
The following table summarizes the in vitro antiproliferative activity of selected 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against human cancer cell lines.
| Compound | R Group | HepG2 IC50 (µM)[1] | HCT116 IC50 (µM)[1] |
| 5a | 4-Fluorophenyl | 1.45 ± 0.12 | 2.31 ± 0.18 |
| 5b | 4-Chlorophenyl | 1.21 ± 0.10 | 1.98 ± 0.15 |
| 5c | 4-Bromophenyl | 1.09 ± 0.09 | 1.76 ± 0.13 |
| 5d | 4-Methylphenyl | 2.13 ± 0.17 | 3.45 ± 0.25 |
| 5q | 3-Trifluoromethylphenyl | 0.89 ± 0.07 | 1.12 ± 0.09 |
| Sorafenib | (Reference Drug) | 3.54 ± 0.28 | 4.12 ± 0.31 |
Signaling Pathway
The anticancer activity of many this compound derivatives is attributed to the inhibition of protein kinases involved in cell proliferation and angiogenesis signaling pathways.
Caption: Inhibition of the Ras/Raf/MEK/ERK Pathway.
References
N-(4-Fluorophenyl)formamide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-(4-Fluorophenyl)formamide is a versatile and valuable building block in modern organic synthesis. The presence of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing a valuable spectroscopic marker for reaction monitoring and product characterization.[1] These characteristics make it an important precursor in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Vilsmeier-Haack Formylation of Electron-Rich Heterocycles
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] When this compound is used in place of the more common N,N-dimethylformamide (DMF), it can be used to introduce a formyl group onto a variety of substrates. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, upon reaction with an activating agent such as phosphorus oxychloride (POCl₃).[2]
A key application of this reaction is the formylation of indoles at the C3 position, yielding 3-formylindoles which are important intermediates in the synthesis of various alkaloids and pharmaceuticals.
Comparative Data for Vilsmeier-Haack Formylation of Indoles
| Substrate | Formylating Agent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | N,N-Dimethylformamide | POCl₃ | DMF | 0-90 | 9 | 89 | Adapted from[5] |
| 2-Methylindole | N,N-Dimethylformamide | POCl₃ | DMF | 0-85 | 6 | 88 | Adapted from[5] |
| Indole | This compound | POCl₃ | Dichloromethane | 0 to rt | 2 | ~85 (estimated) | Protocol Below |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Indole
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve indole (1.0 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-formylindole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.
Synthesis of 4-Fluorophenyl Isocyanide
This compound is an excellent precursor for the synthesis of 4-fluorophenyl isocyanide through dehydration. Isocyanides are highly versatile reagents in organic synthesis, particularly in multicomponent reactions such as the Passerini and Ugi reactions.[6][7] The dehydration is typically achieved using reagents like phosphorus oxychloride, tosyl chloride, or triphenylphosphine/iodine in the presence of a base.[8][9][10]
Comparative Data for Dehydration of N-Arylformamides
| Substrate | Dehydrating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Phenylformamide | POCl₃ | Triethylamine | Dichloromethane | 0 | 15 min | 94 | Adapted from[11] |
| N-(4-Bromophenyl)formamide | PPh₃/I₂ | Diisopropylethylamine | Dichloromethane | rt | 10 min | 95 | Adapted from[9] |
| This compound | POCl₃ | Triethylamine | Dichloromethane | 0 | < 5 min | >95 (estimated) | Protocol Below |
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes.
-
The resulting solution of 4-fluorophenyl isocyanide can be used directly in subsequent reactions or quenched with ice-water and extracted with DCM for isolation.
-
For isolation, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at low temperature, as isocyanides can be volatile and have strong odors.
Caption: Workflow for the synthesis of 4-fluorophenyl isocyanide.
Application in Multicomponent Reactions: The Ugi Reaction
The in situ generated 4-fluorophenyl isocyanide can be directly utilized in multicomponent reactions. The Ugi four-component reaction (Ugi-4CR) is a prime example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to produce α-acylamino amides.[12][13][14] These products are valuable scaffolds in medicinal chemistry for the generation of compound libraries for drug discovery.
Experimental Protocol: Ugi Four-Component Reaction
Materials:
-
4-Fluorophenyl isocyanide solution (prepared in situ as described above)
-
Benzaldehyde
-
Benzylamine
-
Acetic acid
-
Methanol
-
Standard laboratory glassware
Procedure:
-
To the freshly prepared solution of 4-fluorophenyl isocyanide (1.0 equivalent) in DCM at 0 °C, add methanol as a co-solvent.
-
Add benzaldehyde (1.0 equivalent), benzylamine (1.0 equivalent), and acetic acid (1.0 equivalent) sequentially to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.
Synthesis of Bioactive Heterocycles: Quinolines
Derivatives of this compound can be utilized in the synthesis of quinoline-based heterocycles. Quinolines are a prominent class of compounds in medicinal chemistry, with applications as anticancer, antimalarial, and antibacterial agents.[14][15][16] For instance, 4-aminoquinolines have been investigated as leishmanicidal agents that target the parasite's mitochondria.[17][18][19] Furthermore, certain quinoline derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1][15][20][21][22]
Biological Target: c-Met Signaling Pathway in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of many cancers. Quinoline-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1][15][22]
Caption: Inhibition of the c-Met signaling pathway by quinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-Fluorophenyl)formamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While a vast array of substrates have been successfully employed in these transformations, the specific use of N-(4-Fluorophenyl)formamide as a coupling partner is not extensively documented in peer-reviewed literature.
However, based on the well-established principles of palladium-catalyzed amidation (Buchwald-Hartwig amination), it is plausible to propose the use of this compound as a nucleophilic amide source for the synthesis of N-aryl-N-(4-fluorophenyl)formamides. These products could be valuable intermediates, as the formyl group can be readily removed to furnish secondary anilines.
This document provides a detailed, generalized protocol for the palladium-catalyzed N-arylation of aryl halides, which can be adapted for use with this compound. The protocols and data presented are based on analogous, well-established amidation reactions.[4][5]
Potential Application: N-Arylation via Buchwald-Hartwig Amidation
The Buchwald-Hartwig amidation is a powerful method for forming C-N bonds between an aryl halide (or pseudohalide) and an amide.[2][4] this compound could potentially serve as the amide coupling partner in such a reaction, reacting with an aryl halide to yield an N,N-diarylformamide.
General Reaction Scheme:
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed amidation of an aryl bromide, which can be used as a starting point for reactions involving this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) will be necessary for specific substrates.
Protocol: General Procedure for Palladium-Catalyzed N-Arylation of an Aryl Bromide
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, cBRIDP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Aryl bromide
-
This compound
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., Cs₂CO₃, 1.4 equivalents) to a dry reaction vial or flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N-(4-fluorophenyl)formamide.
Data Presentation: Typical Conditions for Pd-Catalyzed Amidation
The following table summarizes common parameters for palladium-catalyzed amidation reactions, which can serve as a guide for optimizing reactions with this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Precatalyst choice can influence reaction efficiency. |
| Ligand | Xantphos, Josiphos, XPhos, cBRIDP | Ligand selection is crucial for catalyst stability and activity.[6] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu | The choice of base can significantly affect the reaction outcome. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential for optimal results. |
| Temperature | 80 - 120 °C | Temperature depends on the reactivity of the substrates. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl. |
| Catalyst Loading | 1 - 5 mol % | Higher loadings may be needed for less reactive substrates.[4] |
Visualization of Key Processes
Catalytic Cycle for Buchwald-Hartwig Amidation
The diagram below illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of an aryl halide with an amide.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Note and Protocol for the Laboratory Synthesis of N-(4-Fluorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of N-(4-Fluorophenyl)formamide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is achieved through the N-formylation of 4-fluoroaniline with formic acid, utilizing azeotropic removal of water with toluene to drive the reaction to completion. This method is robust, employs readily available reagents, and provides the target compound in high purity after recrystallization. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, characterization data, and a visual workflow diagram.
Chemical Reaction
Data Presentation
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -1.9 | 187.3 | 1.156 |
| Formic Acid (88%) | CH₂O₂ | 46.03 | 8.4 | 100.8 | 1.220 |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Scale | 50 mmol |
| Reaction Time | 4-6 hours |
| Reaction Temp. | Reflux (approx. 110-115 °C) |
| Expected Yield | 85-95% |
| Product M.P. | 66-70 °C |
| Appearance | White to off-white crystalline solid |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H), 8.27 (d, J=1.8 Hz, 1H), 7.62 (dd, J=9.0, 5.1 Hz, 2H), 7.16 (t, J=8.9 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.6, 159.4 (d, J=240.6 Hz), 134.6, 120.9 (d, J=7.8 Hz), 115.8 (d, J=22.5 Hz) |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: ~3280-3300 (N-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II) |
Experimental Protocol
1. Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
4-Fluoroaniline (5.56 g, 50 mmol)
-
Formic acid (88%, 2.61 g, 2.14 mL, 50 mmol)
-
Toluene (200 mL)
-
Recrystallization solvent (e.g., ethanol/water or toluene/heptane)
-
Deionized water
-
Anhydrous sodium sulfate
2. Reaction Setup:
-
Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a stopper in the third neck.
-
Place the flask in a heating mantle on a magnetic stirrer.
3. Synthesis Procedure:
-
To the round-bottom flask, add 4-fluoroaniline (5.56 g, 50 mmol) and toluene (200 mL).
-
Stir the mixture until the 4-fluoroaniline is fully dissolved.
-
Carefully add formic acid (2.61 g, 2.14 mL, 50 mmol) to the flask.
-
Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is 0.9 mL.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
4. Work-up:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound will be left as a solid residue.
5. Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Formic acid is corrosive; handle with care to avoid skin and eye burns.
-
4-Fluoroaniline is toxic and an irritant; avoid inhalation and skin contact.
The Role of N-(4-Fluorophenyl)formamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Fluorophenyl)formamide is a versatile chemical intermediate that plays a significant role in the synthesis of various pharmaceuticals.[1][2] Its structural features, particularly the fluorophenyl group, are of great interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the synthesis of targeted therapies, with a focus on kinase inhibitors used in oncology.
Application Note 1: Synthesis of N-(4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, a Key Intermediate for Sorafenib
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers. A crucial step in its synthesis involves the formation of a diaryl urea moiety. This compound can serve as a precursor to the 4-fluorophenyl isocyanate, which then reacts with an appropriate aniline to form the urea linkage.
Experimental Protocol: Two-Step Synthesis of N-(4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea
Step 1: In-situ generation of 4-fluorophenyl isocyanate from this compound
This step involves the dehydration of the formamide to form the corresponding isocyanate. This is often achieved using a dehydrating agent like phosgene or a phosgene equivalent.
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Triethylamine
-
Anhydrous Toluene
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Under a nitrogen atmosphere, add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
The resulting solution containing 4-fluorophenyl isocyanate is used directly in the next step without isolation.
Step 2: Reaction with 4-chloro-3-(trifluoromethyl)aniline to form the urea derivative
Materials:
-
Solution of 4-fluorophenyl isocyanate in toluene (from Step 1)
-
4-chloro-3-(trifluoromethyl)aniline
-
Anhydrous Toluene
Procedure:
-
To the solution of 4-fluorophenyl isocyanate from Step 1, add a solution of 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the formation of the urea product by TLC.
-
Upon completion, the precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield N-(4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | 4-chloro-3-(trifluoromethyl)aniline | N-(4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea | 75-85 | >98 |
Logical Workflow for the Synthesis of a Sorafenib Intermediate
Caption: Synthetic workflow for a key Sorafenib intermediate.
Application Note 2: Potential Role in the Synthesis of Quizartinib and RAF265
Quizartinib and RAF265 are potent kinase inhibitors containing a 4-fluorophenylamino moiety. While published syntheses may not always start directly from this compound, its role as a key precursor to this critical pharmacophore is highly plausible through various synthetic transformations.
Signaling Pathways Targeted by Related Kinase Inhibitors
Quizartinib is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[3][4] The constitutive activation of FLT3 due to mutations is a key driver in acute myeloid leukemia (AML).[3] Inhibition of FLT3 by quizartinib blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[3][5]
RAF265 is an inhibitor of Raf kinases (B-Raf, c-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] The Ras/Raf/MEK/ERK pathway is frequently hyperactivated in various cancers, promoting uncontrolled cell growth.[6][8] By inhibiting both Raf kinases and VEGFR-2, RAF265 can simultaneously target tumor cell proliferation and angiogenesis.[6][7]
Diagram of the FLT3 Signaling Pathway Inhibited by Quizartinib
Caption: Quizartinib inhibits the FLT3 signaling pathway.
Diagram of the Ras/Raf/MEK/ERK Pathway Targeted by RAF265
Caption: RAF265 inhibits the Ras/Raf/MEK/ERK pathway.
This compound is a valuable and versatile starting material in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its utility lies in its ability to be readily converted into key reactive intermediates, such as isocyanates, which are fundamental for constructing the core structures of many targeted therapies. The protocols and pathways detailed herein provide a framework for researchers and drug development professionals to leverage this important building block in the discovery and synthesis of novel therapeutic agents.
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatile Role of N-(4-Fluorophenyl)formamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Fluorophenyl)formamide is a key building block in the synthesis of a variety of agrochemicals. Its utility stems from the presence of the fluorine atom, which can enhance the biological activity, metabolic stability, and binding affinity of the final product. This document provides an overview of the applications of this compound in the synthesis of fungicides, herbicides, and insecticides, complete with detailed experimental protocols and comparative data.
Applications in Agrochemical Synthesis
The N-(4-fluorophenyl) moiety is a common feature in a range of modern agrochemicals. This compound serves as a direct precursor to introduce this critical functional group. The formamide group can be readily hydrolyzed to the corresponding aniline, which is a versatile intermediate for further chemical transformations, or it can participate in cyclization and condensation reactions.
Fungicide Synthesis
This compound is a valuable precursor for the synthesis of potent fungicides, particularly those with a benzamide or triazole scaffold. The 4-fluorophenyl group in these molecules often plays a crucial role in their fungicidal activity.
Example: Synthesis of a Novel 1,2,4-Triazole Fungicide
A notable application is in the synthesis of N-(4-Fluorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, a fungicide with significant activity against various phytopathogenic fungi.[1][2]
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide [2]
Step 1: Synthesis of the Benzamide Intermediate
-
To a solution of 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-Fluorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide.
Quantitative Data Summary
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Antifungal Activity (EC₅₀, µg/mL) vs. Physalospora piricola |
| 5i | C₁₈H₁₇FN₄O₂ | 74 | 154-157 | Not explicitly reported for this specific compound, but related compounds showed significant activity. |
Characterization Data for N-(4-Fluorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide (5i): [2]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.26 (s, 1H), 8.26 (s, 1H), 7.91–7.84 (m, 3H), 7.82–7.75 (m, 2H), 7.59 (d, J = 8.0 Hz, 2H), 7.19 (t, J = 8.9 Hz, 2H), 5.71 (s, 1H), 4.44 (s, 2H), 1.47 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 165.8, 158.8 (d, J = 240.4 Hz), 150.9, 150.0, 145.4, 136.0, 133.7, 127.8, 125.8, 122.7 (d, J = 7.8 Hz), 115.7 (d, J = 22.2 Hz), 73.2, 59.8, 27.7.
-
HR-MS (ESI): calcd for C₁₈H₁₇FN₄O₂ [M+H]⁺ 341.1409, found 341.1405.
Logical Workflow for the Synthesis of the Triazole Fungicide
Caption: Synthetic workflow for a novel triazole fungicide.
Herbicide Synthesis
The 4-fluorophenyl moiety is present in various herbicides. While direct synthesis from this compound is not always the primary route, its precursor, 4-fluoroaniline, is a common starting material.[3] this compound can be a valuable intermediate in multi-step syntheses where protection of the amine is required.
Example: Conceptual Synthesis of a Picolinic Acid Herbicide Intermediate
Picolinic acid herbicides are an important class of agrochemicals.[4] The N-(4-fluorophenyl) group can be incorporated to modulate their activity and selectivity.
Conceptual Experimental Protocol: Synthesis of a 4-amino-3-chloro-5-fluoro-6-(N-(4-fluorophenyl)amino)-2-picolinamide Intermediate
Step 1: Formylation of 4-fluoroaniline
-
React 4-fluoroaniline with an excess of formic acid under reflux conditions to produce this compound.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid this compound.
Step 2: Nucleophilic Aromatic Substitution
-
In a suitable solvent such as DMF, dissolve 4-amino-3,6-dichloro-5-fluoro-2-picolinonitrile and this compound.
-
Add a non-nucleophilic base, such as potassium carbonate, and heat the reaction mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography.
Step 3: Hydrolysis of the Formamide and Nitrile
-
Treat the product from Step 2 with a strong acid (e.g., concentrated HCl) and heat to hydrolyze both the formamide and the nitrile groups to the corresponding amine and carboxylic acid, respectively.
-
Neutralize the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid intermediate.
Signaling Pathway for Picolinic Acid Herbicides
Caption: Mechanism of action for auxin-mimic herbicides.
Insecticide Synthesis
Diamide insecticides are a significant class of modern crop protection agents, and many of them feature a fluorinated phenyl ring.[5][6] While the direct incorporation of this compound might not be the most common route, its corresponding aniline is a key starting material.
Example: Conceptual Synthesis of a Diamide Insecticide Intermediate
The synthesis of complex diamide insecticides often involves the coupling of an anthranilic acid derivative with a substituted aniline.
Conceptual Experimental Protocol: Synthesis of an N-(4-fluorophenyl)anthranilamide Intermediate
Step 1: Preparation of 4-fluoroaniline from this compound
-
Heat a suspension of this compound in aqueous hydrochloric acid under reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-fluoroaniline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Step 2: Amide Coupling
-
Activate a substituted anthranilic acid (e.g., 2-amino-5-chloro-3-methylbenzoic acid) by converting it to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the 4-fluoroaniline from Step 1 and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting N-(4-fluorophenyl)anthranilamide intermediate by recrystallization or column chromatography.
Experimental Workflow for Diamide Insecticide Intermediate Synthesis
Caption: General workflow for the synthesis of an insecticide intermediate.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of a wide range of agrochemicals. Its ability to introduce the 4-fluorophenyl moiety contributes to the enhanced efficacy and desirable properties of the final products. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important building block in creating novel and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Fluorophenyl)formamide: A Potential Intermediate in the Synthesis of BACE-1 Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a prime therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. The inhibition of BACE-1 is a key strategy to reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain, a hallmark of Alzheimer's pathology. The incorporation of fluorine atoms into drug candidates can significantly improve their pharmacological properties, such as metabolic stability and binding affinity. Consequently, fluorine-containing moieties, like the 4-fluorophenyl group, are prevalent in many BACE-1 inhibitors. N-(4-Fluorophenyl)formamide represents a potential starting material for the introduction of this key structural motif. This document provides an overview of its potential application, relevant experimental protocols for the synthesis of related compounds, and quantitative data for potent BACE-1 inhibitors containing the N-(4-fluorophenyl) structural element.
The Role of N-(4-Fluorophenyl) Moiety in BACE-1 Inhibition
The 4-fluorophenyl group is a common feature in a number of potent BACE-1 inhibitors. The fluorine atom can engage in favorable interactions within the enzyme's active site and enhance the overall drug-like properties of the inhibitor. While the direct use of this compound as a starting material in the synthesis of prominent BACE-1 inhibitors is not extensively documented in publicly available literature, its structural components are present in key inhibitors like Verubecestat (MK-8931). The synthesis of such inhibitors often involves the coupling of a fluorinated aniline or a related derivative with a core scaffold.
BACE-1 Signaling Pathway and Inhibition
BACE-1 is an aspartyl protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by subsequent processing by γ-secretase, leads to the formation of Aβ peptides. BACE-1 inhibitors block this initial step, thereby reducing the overall production of Aβ.
Caption: BACE-1 signaling pathway and the mechanism of its inhibition.
Synthetic Approach to BACE-1 Inhibitors with a 4-Fluorophenyl Moiety
While a direct synthetic route from this compound to a prominent BACE-1 inhibitor is not readily found in the literature, a plausible synthetic strategy would involve its conversion to a more reactive intermediate, such as 4-fluoroaniline or a derivative thereof. This intermediate could then be incorporated into the final inhibitor structure.
The synthesis of the potent BACE-1 inhibitor Verubecestat (MK-8931) serves as a relevant example, as it contains the key 4-fluorophenylamine substructure. The documented synthesis of Verubecestat, however, typically starts from p-fluoroaniline, which is then nitrated to form 4-fluoro-3-nitroaniline. This intermediate undergoes further transformations to build the final molecule.
Caption: Hypothetical relationship of this compound to a BACE-1 inhibitor.
Quantitative Data of BACE-1 Inhibitors
The following table summarizes the inhibitory activity of Verubecestat (MK-8931), a potent BACE-1 inhibitor containing the N-(4-fluorophenyl) moiety.
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based Aβ40 Reduction IC50 (nM) | Reference |
| Verubecestat (MK-8931) | BACE-1 | 13 | 7.8 | 13 | [1] |
Experimental Protocols
While a specific protocol starting from this compound for a BACE-1 inhibitor is not available, the following are representative experimental procedures for key transformations in the synthesis of BACE-1 inhibitors containing the 4-fluorophenyl group, based on the synthesis of Verubecestat.
Protocol 1: Synthesis of 4-Fluoro-3-nitroaniline (A Key Intermediate)
This protocol describes the nitration of p-fluoroaniline, a plausible downstream product of this compound hydrolysis.
Materials:
-
p-Fluoroaniline
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Ice
-
Ammonium hydroxide
Procedure:
-
Dissolve p-fluoroaniline in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 4-fluoro-3-nitroaniline.
Protocol 2: Copper-Catalyzed C-N Coupling (Representative Coupling Step)
This protocol illustrates a key bond-forming reaction in the synthesis of diarylamine-containing BACE-1 inhibitors.
Materials:
-
Aryl bromide (core scaffold)
-
Amide (containing the 4-fluorophenyl moiety)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a diamine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene)
Procedure:
-
To a reaction vessel, add the aryl bromide, copper(I) iodide, ligand, and base.
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Add the amide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor for completion by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of a BACE-1 inhibitor.
Caption: A generalized experimental workflow for BACE-1 inhibitor development.
This compound holds potential as a precursor for introducing the crucial 4-fluorophenyl moiety into BACE-1 inhibitors. While direct utilization in the synthesis of leading clinical candidates is not prominently featured in the literature, its conversion to key aniline intermediates is a feasible synthetic strategy. The provided protocols for analogous transformations and the quantitative data for a potent inhibitor containing this structural element offer valuable insights for researchers in the field of Alzheimer's drug discovery. Further exploration of synthetic routes starting from this compound could lead to novel and efficient pathways for the production of next-generation BACE-1 inhibitors.
References
Application Notes and Protocols for N-Formylation of Amines
Introduction
N-formylation is a crucial chemical transformation in organic synthesis, serving as a vital step in the production of numerous pharmaceuticals and as a method for protecting amine functionalities. Formamides themselves are important intermediates and are found in various biologically active molecules. While a variety of reagents and methods have been developed for this purpose, this document focuses on providing a general overview and detailed protocols for common and efficient N-formylation techniques.
Initial searches for protocols specifically utilizing N-(4-Fluorophenyl)formamide as the primary formylating agent did not yield established, detailed procedures. Therefore, this document outlines well-established, catalyst-free methods for the N-formylation of a broad range of amines, providing researchers with reliable and accessible protocols. The presented methods are noted for their operational simplicity, high yields, and applicability to a diverse array of amine substrates.
General Reaction Scheme
The fundamental transformation in N-formylation involves the introduction of a formyl group (-CHO) onto a primary or secondary amine.
Caption: General scheme of N-formylation of a primary amine.
Catalyst-Free N-Formylation Using Formic Acid
One of the most direct and environmentally benign methods for N-formylation utilizes formic acid, often without the need for a catalyst or solvent.[1][2] This method is advantageous due to the low cost and ready availability of formic acid.
Data Presentation
Table 1: Catalyst- and Solvent-Free N-Formylation of Various Amines with Formic Acid
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 3 | 95 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)formamide | 2.5 | 96 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 3 | 94 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 4 | 92 |
| 5 | Benzylamine | N-Benzylformamide | 2 | 93 |
| 6 | n-Hexylamine | N-(n-Hexyl)formamide | 5 | 94 |
| 7 | Dibenzylamine | N,N-Dibenzylformamide | 6 | 88 |
| 8 | Morpholine | N-Formylmorpholine | 2 | 95 |
Data compiled from studies on catalyst- and solvent-free N-formylation reactions.[1]
Experimental Protocol
General Procedure for Catalyst-Free N-Formylation with Formic Acid: [3]
-
To a round-bottom flask, add the amine (1.0 mmol).
-
Add formic acid (3.0 mmol) to the flask.
-
Heat the reaction mixture at 60 °C with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the pure N-formylated product.
Caption: Experimental workflow for N-formylation using formic acid.
N-Formylation via Reductive Formylation of CO₂ with NaBH₄
A sustainable approach for N-formylation involves the use of carbon dioxide as a C1 source in the presence of a reducing agent like sodium borohydride (NaBH₄).[4][5][6] This method is notable for being catalyst-free and proceeding under mild conditions.[4] The reaction is believed to proceed through the in situ formation of formoxyborohydride species.[4][5]
Data Presentation
Table 2: Catalyst-Free N-Formylation of Amines using CO₂ and NaBH₄ in Formamide
| Entry | Amine | Time (h) | Yield (%) |
| 1 | 4-Toluidine | 3 | 95 |
| 2 | Aniline | 3 | 94 |
| 3 | 4-Fluoroaniline | 3 | 93 |
| 4 | 4-Chloroaniline | 4 | 91 |
| 5 | Benzylamine | 2 | 96 |
| 6 | N-Methylaniline | 5 | 85 |
| 7 | Morpholine | 2 | 92 |
Data represents yields obtained in formamide as the solvent at room temperature.[4]
Experimental Protocol
General Procedure for N-Formylation using CO₂ and NaBH₄: [4]
-
In a round-bottom flask, dissolve sodium borohydride (1.0 equiv.) in formamide (10 volumes relative to the amine).
-
Bubble a stream of carbon dioxide (CO₂) through the stirred solution at 25 °C for 10 minutes.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench the mixture by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]
- 5. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: The Role of N-(4-Fluorophenyl)formamide in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(4-Fluorophenyl)formamide is a versatile chemical intermediate with significant potential in the synthesis of fluorinated heterocyclic compounds. The presence of the fluorine atom can enhance the pharmacological properties of the final molecule, such as metabolic stability and binding affinity. While direct cyclization of this compound can be challenging, it serves as an excellent and stable precursor to 4-fluoroaniline, a key building block for a variety of heterocyclic cores. This document details its application in the synthesis of 6-fluoro-4-hydroxyquinoline via a modified Gould-Jacobs reaction, a cornerstone in the preparation of quinolone antibiotics and other medicinally relevant scaffolds.
Application Note 1: Synthesis of 6-Fluoro-4-hydroxyquinoline via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely-used method for constructing the 4-hydroxyquinoline ring system.[1][2] The process involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. In this application, this compound is utilized as a precursor to 4-fluoroaniline, which is generated in situ and subsequently undergoes the classical reaction pathway.
The overall transformation proceeds in two key stages:
-
Condensation: 4-Fluoroaniline, derived from this compound, reacts with diethyl ethoxymethylenemalonate (EMME) to form the intermediate diethyl 2-(((4-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce an intramolecular cyclization, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation produce the final 6-fluoro-4-hydroxyquinoline.
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of 6-fluoro-4-hydroxyquinoline.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of 6-fluoro-4-hydroxyquinoline, based on established Gould-Jacobs procedures.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Condensation | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME) | None or Ethanol | 100 - 145 | 1 - 2 | 90 - 98 | [3] |
| Thermal Cyclization | Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate | Diphenyl ether | 240 - 260 | 0.5 - 1 | 85 - 95 | [3] |
| Hydrolysis & Decarboxylation | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, NaOH, HCl | Water | 100 | 2 - 4 | >95 | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 6-fluoro-4-hydroxyquinoline starting from this compound.
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
1 M Hydrochloric Acid
-
Diphenyl ether
-
Petroleum ether or Hexane
-
Ethanol
Procedure:
-
In Situ Generation of 4-Fluoroaniline and Condensation:
-
To a round-bottom flask, add this compound (1.0 eq) and 1 M aqueous HCl (2.0 eq).
-
Heat the mixture to 80-90°C with stirring for 1-2 hours to ensure complete hydrolysis to 4-fluoroaniline hydrochloride.
-
Cool the mixture and neutralize carefully with a base (e.g., 1 M NaOH) to a pH of ~7-8 to liberate the free 4-fluoroaniline. Extract the 4-fluoroaniline into a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude 4-fluoroaniline, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110-120°C with stirring for 2 hours. Ethanol, formed as a byproduct, will distill off. The reaction progress can be monitored by TLC.
-
The resulting product, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, is a viscous oil or low-melting solid and can be used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask equipped with a high-temperature thermometer and a distillation condenser, heat diphenyl ether to 250°C.
-
Add the condensation product from the previous step dropwise to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-255°C for 15-30 minutes. Ethanol will co-distill with some of the solvent.
-
Cool the reaction mixture to below 100°C and add petroleum ether or hexane to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with petroleum ether or hexane to remove residual diphenyl ether.
-
The crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or acetic acid.
-
Protocol 2: Saponification and Decarboxylation to 6-Fluoro-4-hydroxyquinoline
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Saponification:
-
Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous NaOH solution.
-
Heat the mixture to reflux (approx. 100°C) with stirring for 2-3 hours, during which the solid will dissolve to form the sodium salt of the carboxylic acid.
-
-
Decarboxylation:
-
Cool the clear solution in an ice bath.
-
Carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 1-2.
-
A white precipitate of 6-fluoro-4-hydroxyquinoline will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry in a vacuum oven at 80-100°C.
-
General Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of 6-fluoro-4-hydroxyquinoline.
This compound serves as a valuable and practical precursor for the synthesis of 6-fluoro-4-hydroxyquinoline, a key intermediate for fluoroquinolone antibiotics. By undergoing an initial hydrolysis to 4-fluoroaniline, it can be seamlessly integrated into the well-established Gould-Jacobs reaction sequence. The protocols provided offer a reliable pathway for researchers to access this important heterocyclic scaffold, leveraging a stable and readily available starting material. The incorporation of fluorine via this method is crucial for the development of next-generation pharmaceuticals.
References
Application Notes and Protocols: N-(4-Fluorophenyl)formamide Derivatives in Antimicrobial Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Formamide derivatives, incorporating the N-(4-Fluorophenyl) moiety, have emerged as a promising scaffold in medicinal chemistry for the synthesis of new compounds with potential antimicrobial properties. The fluorine atom at the para position of the phenyl ring can enhance metabolic stability and binding affinity to target enzymes, making it a valuable feature in drug design.
These application notes provide an overview of the antimicrobial potential of various classes of compounds derived from or related to the N-(4-Fluorophenyl)formamide structure. The following sections detail the antimicrobial activity of these derivatives, protocols for their synthesis and evaluation, and workflows relevant to their development.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various derivatives incorporating the N-(4-Fluorophenyl) group has been evaluated against a range of pathogenic bacteria. The data below, summarized from multiple studies, highlights the Minimum Inhibitory Concentrations (MICs) of these compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative | Staphylococcus aureus (MRSA) | 6.25 | [1] |
| 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative | Acinetobacter baumannii | 0.39 | [2] | |
| Nicotinamidine Derivatives | 6-[5-(4-Fluorophenyl)furan-2-yl]nicotinamidine hydrochloride | Not Specified | Not Specified | [3] |
| Pyrazine Carboxamide Derivatives | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative (5d) | Salmonella Typhi (XDR) | 6.25 | [4] |
| Cinnamaldehyde Analogs | 4-bromophenyl-substituted analog | Acinetobacter baumannii | 32 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazine Carboxamide Derivatives
This protocol outlines a general two-step synthesis for N-aryl pyrazine carboxamides, which can be adapted for fluorophenyl-containing analogs.
Step 1: Amide Formation
-
To a dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine carboxylic acid (1.0 eq), dichloromethane (DCM, 50 mL), 4-bromo-3-methyl aniline (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.2 eq).[4]
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Once the temperature reaches 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) under an inert atmosphere.[4]
-
Remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography.
Step 2: Suzuki Cross-Coupling
-
In a dried Schlenk tube, combine the synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (K3PO4) (2.0 eq).[4]
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.[4]
-
Heat the reaction mixture to 90 °C for 24 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel formamide derivatives.
Caption: General workflow for the development of antimicrobial agents.
Potential Mechanisms of Antimicrobial Action
While the specific mechanisms for many this compound derivatives are still under investigation, several general antimicrobial mechanisms are targeted by related compounds. The following diagram illustrates some of these common pathways.
Caption: Common bacterial targets for antimicrobial compounds.
Logical Relationship in Drug Development
The development of new antimicrobial agents often follows a logical progression from initial discovery to more detailed characterization.
Caption: Logical progression in antimicrobial drug discovery.
References
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Fluorophenyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Fluorophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and straightforward method for the synthesis of this compound is the direct formylation of 4-fluoroaniline with formic acid. This reaction is typically carried out by heating the two reactants, often with azeotropic removal of water to drive the reaction to completion.[1][2]
Q2: What are the common impurities encountered in the synthesis of this compound?
Several impurities can be present in the final product. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted 4-fluoroaniline
-
Excess formic acid
-
Diformylated product: N,N-diformyl-4-fluoroaniline
-
-
Starting Material Impurities:
-
Impurities present in the starting 4-fluoroaniline, such as aniline.
-
-
Byproducts:
-
Water is a significant byproduct of the formylation reaction.
-
Q3: How can I minimize the formation of the diformylated impurity?
The formation of N,N-diformyl-4-fluoroaniline can be minimized by controlling the stoichiometry of the reactants. Using a moderate excess of formic acid is generally sufficient to drive the reaction to completion without promoting significant diformylation. Monitoring the reaction progress by techniques like TLC or HPLC can help in stopping the reaction once the starting material is consumed, preventing over-reaction.
Q4: What are the recommended purification methods for this compound?
Purification of this compound typically involves the following steps:
-
Removal of excess formic acid: This can be achieved by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Removal of unreacted 4-fluoroaniline: An acidic wash (e.g., with dilute HCl) can be used to protonate the basic 4-fluoroaniline, rendering it water-soluble and allowing for its removal in an aqueous layer during extraction.[3]
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain the final product with high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield | Incomplete reaction. | - Ensure a slight excess of formic acid is used. - Use a Dean-Stark apparatus to remove water azeotropically and drive the reaction equilibrium towards the product.[1][2] - Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC. |
| Product loss during workup. | - Ensure the pH is carefully controlled during acidic and basic washes to prevent product hydrolysis or loss. - Optimize the crystallization conditions (solvent, temperature) to maximize recovery. | |
| Presence of Unreacted 4-fluoroaniline | Insufficient formylating agent or reaction time. | - Increase the molar ratio of formic acid to 4-fluoroaniline. - Extend the reaction time and monitor for the disappearance of the starting material. |
| Inefficient purification. | - Perform an acidic wash (e.g., 1M HCl) during the workup to remove the basic aniline starting material.[3] | |
| Presence of Diformylated Impurity | Excess formylating agent or prolonged reaction time. | - Use a controlled amount of formic acid (e.g., 1.1-1.5 equivalents). - Monitor the reaction closely and stop it once the mono-formylated product is the major component. |
| Product is Discolored | Presence of oxidized impurities from the starting aniline. | - Use high-purity, colorless 4-fluoroaniline. - Consider treating the crude product with activated carbon during recrystallization to adsorb colored impurities.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the direct formylation of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Formic acid (88-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoroaniline (1 equivalent) and toluene.
-
Add formic acid (1.2 equivalents) to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and TLC or HPLC analysis indicates the consumption of 4-fluoroaniline.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove unreacted 4-fluoroaniline, followed by saturated sodium bicarbonate solution to neutralize excess formic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like ethanol/water to yield pure this compound.
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Molecular Weight ( g/mol ) | Typical GC-MS Retention Time (Relative) | 1H NMR Key Signals (in CDCl3) |
| This compound | 139.13 | 1.00 | δ 8.3 (s, 1H, CHO), 7.5-7.0 (m, 4H, Ar-H) |
| 4-Fluoroaniline | 111.12 | < 1.00 | δ 6.9-6.6 (m, 4H, Ar-H), 3.6 (br s, 2H, NH2) |
| Formic Acid | 46.03 | Volatile | δ 8.0 (s, 1H, CHO), 11.5 (br s, 1H, COOH) |
| N,N-diformyl-4-fluoroaniline | 167.13 | > 1.00 | δ 9.0 (s, 2H, CHO), 7.3-7.1 (m, 4H, Ar-H) |
Visualizations
Caption: Troubleshooting workflow for common impurities.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Purification of N-(4-Fluorophenyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-Fluorophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-fluoroaniline and formic acid, as well as byproducts from side reactions. Depending on the synthetic route, these may include di-formylated species or products from undesired reactions of the fluorophenyl ring. Additionally, degradation products like 4-fluoroaniline can form if the compound is subjected to harsh hydrolytic conditions.
Q2: What is the recommended storage condition for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. Hydrolysis to 4-fluoroaniline and formic acid is a potential degradation pathway, so avoiding contact with water and acidic or basic environments during storage is crucial.
Q3: Can this compound be purified by distillation?
A3: Purification by distillation is generally not recommended for this compound due to its solid nature at room temperature and the potential for thermal degradation at elevated temperatures. Formamide derivatives can decompose upon strong heating.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities. Other techniques include Gas Chromatography (GC), melting point analysis, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the chosen recrystallization solvent. | - Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.- Use a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which crystallization is initiated.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Re-dissolve the oil in a small amount of solvent and allow for slower cooling. |
| Colored Impurities in the Final Product | The recrystallization process did not effectively remove colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it may also adsorb the desired product.- Perform a hot filtration step to remove insoluble impurities and the activated charcoal. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration of the compound.- Cool the solution in an ice bath to further decrease solubility.- Introduce a seed crystal. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | The chosen eluent system does not provide adequate resolution. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good Rf value for the product is typically between 0.2 and 0.4.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Compound is Insoluble in the Mobile Phase | The chosen eluent is too non-polar. | - Increase the polarity of the mobile phase. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Cracking of the Silica Gel Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath once crystals have started to form.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with the crude material. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the elution. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.
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Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Technical Support Center: N-(4-Fluorophenyl)formamide Reaction Optimization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of N-(4-Fluorophenyl)formamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting/Minimization Strategy |
| Low or No Product Yield | Incomplete Reaction: The reaction has not proceeded to completion. | - Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and continue until the starting material is consumed.[1] - Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the formylation process. However, monitor for potential side reactions or degradation.[1][2] |
| Inefficient Formylating Agent: The chosen formylating agent or conditions are not effective. | - Alternative Formylating Agents: Consider using alternative formylating agents such as a mixture of formic acid and acetic anhydride, or catalyst-free methods involving CO2 and a suitable reducing agent. | |
| Poor Solubility of Starting Materials: 4-fluoroaniline may not be fully dissolved in the chosen solvent. | - Solvent Selection: Switch to a solvent in which both 4-fluoroaniline and the formylating agent are fully soluble, such as Dimethylformamide (DMF).[2] | |
| Formation of Side Products | N-Acylurea Byproduct (if using carbodiimide reagents): A common side product in coupling reactions. | - Optimize Reagent Stoichiometry: Use a precise stoichiometry of coupling reagents. The use of additives like HOBt can sometimes suppress N-acylurea formation.[2] |
| Di-formylation or Other Over-reaction Products: Excess formylating agent or harsh reaction conditions. | - Control Reagent Addition: Add the formylating agent portionwise to maintain a low concentration and minimize over-reaction.[1] - Optimize Temperature: Avoid excessively high temperatures which can promote side reactions.[1] | |
| Difficult Purification | Co-elution of Product and Starting Material: Similar polarities of this compound and 4-fluoroaniline. | - Recrystallization: This can be an effective method for purification.[2] - Column Chromatography Optimization: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and petroleum ether) to achieve better separation. |
| Residual Formic Acid or Other Reagents: Acidic or basic impurities remaining in the product. | - Aqueous Work-up: Perform a thorough aqueous work-up, including washes with a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by a water wash. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of 4-fluoroaniline?
A1: Common methods include reaction with formic acid, often in the presence of a dehydrating agent like acetic anhydride, or using other formylating agents. A catalyst-free approach using carbon dioxide and a reducing agent like ammonia borane (BH3NH3) in a solvent such as DMF has also been reported for the N-formylation of anilines.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether. The disappearance of the 4-fluoroaniline spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction. GC-MS can also be used for more quantitative monitoring.[1]
Q3: What are the key safety precautions to take when working with 4-fluoroaniline and formic acid?
A3: Both 4-fluoroaniline and formic acid are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct skin contact.
Q4: My final product is an oil, but it is expected to be a solid. What should I do?
A4: this compound is a solid at room temperature.[4] If your product is an oil, it is likely impure. Attempt to purify it further using column chromatography or recrystallization. Trituration with a non-polar solvent like hexane may also help to induce crystallization.
Experimental Protocols
General Protocol for N-formylation using Formic Acid
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scales.
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq).
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Add an excess of formic acid (e.g., 3-5 equivalents).
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Heat the reaction mixture to reflux (around 100-110 °C) and maintain it at this temperature.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the solid product by filtration and wash with cold water to remove excess formic acid.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of N-formylation Reaction Conditions for Anilines
| Amine Substrate | Formylating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methylaniline | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | - | [3] |
| N-methyl-p-toluidine | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | 92 | [3] |
| N-methyl-4-anisidine | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | 95 | [3] |
| N-methyl-4-fluoroaniline | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | 71 | [3] |
| N-methyl-4-chloroaniline | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | 75 | [3] |
| N-methyl-4-bromoaniline | BH3NH3, CO2 (1 MPa) | DMF | 50 | 24 | 83 | [3] |
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: N-(4-Fluorophenyl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Fluorophenyl)formamide (also known as 4'-fluoroformanilide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and straightforward methods involve the formylation of 4-fluoroaniline. Key approaches include:
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Refluxing with Formic Acid: A common method involves heating 4-fluoroaniline in an excess of formic acid. Toluene is often used to remove water azeotropically, driving the reaction to completion.
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Using Acetic Formic Anhydride (AFA): Acetic formic anhydride is a potent formylating agent that can be generated in situ by reacting formic acid with acetic anhydride. This method is often faster and can lead to higher yields under milder conditions. The reaction is typically performed in an anhydrous solvent like diethyl ether or THF at low temperatures (e.g., 0 °C).[1][2]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating/reflux time when using formic acid, or inadequate reaction time with AFA.
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Water Contamination: The presence of water can hydrolyze the formylating agent (especially AFA) and hinder the reaction. Ensure all glassware is dry and use anhydrous solvents.
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Sub-optimal Temperature: For the formic acid method, if the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition. When using AFA, the initial reaction is often conducted at low temperatures to control the exothermic reaction.
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Impure Reactants: The purity of the starting material, 4-fluoroaniline, is crucial. Impurities can interfere with the reaction.
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Inefficient Work-up: Product loss during the extraction and purification steps can significantly lower the final yield.
Q3: I am observing an unexpected side product in my reaction. What could it be?
A3: While specific side product analysis for this reaction is not extensively documented in the provided search results, general side reactions in formylation of anilines can include:
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Di-formylation: Under harsh conditions or with a large excess of the formylating agent, a second formyl group can be added to the nitrogen atom, forming N-(4-fluorophenyl)-N-formylformamide.
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Degradation Products: At high temperatures, formamides can decompose.
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Unreacted Starting Material: The most common "impurity" is often unreacted 4-fluoroaniline.
Q4: My final product is discolored. What is the cause and how can I purify it?
A4: Discoloration, often appearing as a brown or yellow oil or solid, can be due to impurities from side reactions or the degradation of starting materials. Purification can typically be achieved by:
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Recrystallization: Using an appropriate solvent system (e.g., ethanol/water, toluene) can yield a pure, crystalline product.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective formylating agent. | If using in situ AFA, ensure it is freshly prepared. Check the quality of formic acid and acetic anhydride. |
| Low reaction temperature. | For the formic acid reflux method, ensure the reaction reaches and maintains the appropriate temperature for a sufficient duration. | |
| Presence of moisture. | Use oven-dried glassware and anhydrous solvents. | |
| Reaction Stalls / Incomplete Conversion | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. |
| Reagents added in the wrong order. | When preparing AFA in situ, add the acetic anhydride to the cooled formic acid. Then, add the AFA solution to the amine solution.[1] | |
| Multiple Spots on TLC (Impure Product) | Formation of side products. | Adjust the stoichiometry to avoid a large excess of the formylating agent. Control the reaction temperature carefully. |
| Degradation of product or starting material. | Avoid excessively high temperatures and prolonged reaction times. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during work-up. | Ensure the aqueous layer is saturated with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine and allow the mixture to stand. Gentle swirling can also help break the emulsion. |
Experimental Protocols
Method 1: Formylation using Formic Acid and Toluene
This protocol is adapted from a general procedure for the formylation of anilines.
Materials:
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4-Fluoroaniline
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Formic Acid (85-90%)
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Toluene
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Round-bottom flask
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Distillation apparatus (e.g., Dean-Stark trap or a simple distillation setup)
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Heating mantle
Procedure:
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In a round-bottom flask, combine 4-fluoroaniline (1 mole equivalent), formic acid (approximately 1.2 mole equivalents), and toluene.
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Set up the apparatus for distillation to remove the water-toluene azeotrope.
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Heat the mixture to reflux. The vapor temperature should initially be around 87-88°C as the azeotrope distills.
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Continue the distillation until all the water has been removed, at which point the vapor temperature will rise to the boiling point of toluene (around 110°C). This process may take 5-6 hours.
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After cooling, the toluene can be removed under reduced pressure.
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The crude this compound can then be purified by vacuum distillation or recrystallization.
Method 2: Formylation using in situ Acetic Formic Anhydride (AFA)
This protocol is based on a general method for the N-formylation of amines using AFA.[1]
Materials:
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4-Fluoroaniline
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Formic Acid (98-100%)
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Acetic Anhydride
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Ice bath
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Round-bottom flasks
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Magnetic stirrer
Procedure:
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Preparation of AFA: In a clean, dry flask, cool formic acid (3-5 equivalents) in an ice bath. Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring, ensuring the temperature remains below 10°C. Stir for 15-30 minutes to allow for the formation of AFA.
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Formylation Reaction: In a separate dry flask, dissolve 4-fluoroaniline (1 equivalent) in an anhydrous solvent (e.g., diethyl ether). Cool this solution to 0°C in an ice bath.
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Slowly add the freshly prepared AFA solution to the solution of 4-fluoroaniline with continuous stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acids.
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Extract the aqueous layer multiple times with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Summary
| Aniline Derivative | Yield (%) |
| Aniline | High |
| p-Toluidine | High |
| p-Anisidine | High |
| p-Chloroaniline | High |
| Yields are generally reported as "high" or "excellent" for this method with various anilines. |
Visual Guides
Caption: Reaction pathway for this compound synthesis.
Caption: A workflow for troubleshooting low synthesis yield.
Caption: Key parameters influencing the reaction outcome.
References
Technical Support Center: Synthesis of N-(4-Fluorophenyl)formamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Fluorophenyl)formamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common methods such as the formylation of 4-fluoroaniline with formic acid.
Issue 1: Low Yield of this compound and Significant Amount of Unreacted 4-Fluoroaniline
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Question: My reaction is incomplete, and I have a large amount of starting material left. How can I improve the conversion?
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Answer:
Potential Causes and Solutions:
Potential Cause Troubleshooting/Minimization Strategy Insufficient Reagent Ensure that the formylating agent (e.g., formic acid) is used in a sufficient stoichiometric amount, typically in excess. Low Reaction Temperature The formylation reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, for example, to the reflux temperature of the solvent.[1] Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed. Poor Mixing Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Issue 2: Formation of a Higher Molecular Weight Side Product
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Question: I am observing a significant impurity with a higher molecular weight than my desired product. What is it and how can I prevent its formation?
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Answer:
Potential Cause and Solutions:
A common side reaction in formylations is di-formylation , where the initially formed formamide is further formylated.
Troubleshooting/Minimization Strategy Control Stoichiometry Control Reaction Temperature Monitor Reaction Progress
Issue 3: The Reaction Mixture Turned Dark, and a Resin/Polymer Formed
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Question: My reaction mixture has turned into a dark, tar-like substance. What could be the cause and how can I avoid this?
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Answer:
Potential Causes and Solutions:
Polymerization or degradation of starting materials or products can occur under harsh reaction conditions.
Troubleshooting/Minimization Strategy Temperature Management Control Reagent Addition Minimize Reaction Time
Frequently Asked Questions (FAQs)
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Q1: What are the most common methods for the synthesis of this compound?
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A1: The most common and straightforward method is the direct formylation of 4-fluoroaniline. This is typically achieved by reacting 4-fluoroaniline with a formylating agent such as formic acid, often with a dehydrating agent or under conditions that remove water. Other formylating agents like ethyl formate can also be used.
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Q2: How can I monitor the progress of the reaction?
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A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (4-fluoroaniline) and the product (this compound). The spots can be visualized under UV light. LC-MS is another powerful technique for monitoring the reaction.
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Q3: What is a typical work-up procedure for this reaction?
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A3: After the reaction is complete, the mixture is typically cooled to room temperature. If an acidic catalyst or excess formic acid is used, the mixture is often neutralized with a base such as sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Q4: How can I purify the final product?
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A4: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.
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Data Presentation
To optimize the synthesis and minimize side reactions, it is crucial to systematically vary reaction parameters and analyze the results. The following table provides a template for presenting such optimization data.
Table 1: Optimization of this compound Synthesis
| Entry | Equivalents of Formic Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 1.1 | 80 | 4 | 75 | 92 |
| 2 | 1.5 | 80 | 4 | 85 | 95 |
| 3 | 2.0 | 80 | 4 | 88 | 94 (with 2% di-formylated product) |
| 4 | 1.5 | 100 | 2 | 90 | 96 |
| 5 | 1.5 | 100 | 6 | 85 | 88 (increased impurities) |
Experimental Protocols
Protocol: Synthesis of this compound via Formylation of 4-Fluoroaniline with Formic Acid
This protocol is designed to favor the formation of the desired mono-formylated product while minimizing common side reactions.
Materials:
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4-Fluoroaniline
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Formic acid (98-100%)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Ethyl acetate
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Hexane
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1 equivalent) and toluene (5-10 mL per gram of 4-fluoroaniline).
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Add formic acid (1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
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Once the reaction is complete (disappearance of the 4-fluoroaniline spot), cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Synthesis Pathway
Caption: Main synthesis route for this compound.
Potential Side Reaction Pathways
Caption: Common side reactions in the formylation of 4-fluoroaniline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
"optimizing temperature for N-(4-Fluorophenyl)formamide reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Fluorophenyl)formamide reactions, with a specific focus on optimizing reaction temperature.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the N-formylation of 4-fluoroaniline.
Issue 1: Low or No Product Yield
Low or no yield of this compound can be attributed to several factors, with reaction temperature playing a critical role.
| Possible Cause | Suggested Solution |
| Incomplete Reaction Due to Low Temperature: The formylation reaction may be too slow at lower temperatures, leading to incomplete conversion of the starting material. | - Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. - Consider using a catalyst, such as a Lewis acid or a solid acid catalyst, which can enable the reaction to proceed at a lower temperature. |
| Decomposition of Starting Material at High Temperature: 4-fluoroaniline can decompose at elevated temperatures, leading to the formation of toxic byproducts including nitrogen oxides and hydrogen fluoride. | - Avoid excessively high temperatures. If high temperatures are necessary, ensure the reaction is performed in a well-ventilated fume hood with appropriate safety measures. - Consider using a higher boiling point solvent to maintain a controlled, elevated temperature without localized overheating. |
| Insufficient Reaction Time: At moderate or low temperatures, the reaction may require a longer duration to reach completion. | - Extend the reaction time and monitor the progress. A reaction at room temperature might require several hours to days. |
| Presence of Water: For reactions using formic acid, the water generated as a byproduct can inhibit the reaction. | - If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically. This is typically done at the reflux temperature of the solvent (around 110°C for toluene). |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product. Temperature control is key to minimizing side reactions.
| Possible Cause | Suggested Solution |
| Side Reactions at Elevated Temperatures: High temperatures can promote side reactions, leading to the formation of colored byproducts or polymeric material. | - Optimize the temperature by running the reaction at the lowest effective temperature that provides a reasonable reaction rate. - Analyze the reaction mixture by GC-MS or LC-MS to identify the structure of the impurities, which can provide clues about the side reactions occurring. |
| Decomposition of the Product: The desired product, this compound, may not be stable at very high temperatures over extended periods. | - Once the reaction is complete, cool the reaction mixture promptly. - Minimize the time the product is exposed to high temperatures during workup and purification (e.g., distillation). |
| Unreacted Starting Material: Incomplete conversion will result in the presence of 4-fluoroaniline in the final product. | - As with low yield, optimize the temperature and reaction time to drive the reaction to completion. - Consider adding a slight excess of the formylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature depends on the specific reaction conditions, including the formylating agent, solvent, and use of a catalyst. Based on literature for the formylation of anilines, a range of temperatures can be effective:
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Room Temperature: Possible, but may require a catalyst or significantly longer reaction times.
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60-80°C: Often used for solvent-free (neat) reactions with formic acid or in the presence of certain catalysts, providing a good balance between reaction rate and minimizing side reactions.
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Reflux in Toluene (approx. 110°C): Effective when using a Dean-Stark trap to remove water, driving the equilibrium towards the product.
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Above 130°C: Generally should be approached with caution due to the potential for decomposition of 4-fluoroaniline.
Q2: Are there any specific side reactions to be aware of when running the reaction at a higher temperature?
A2: Yes, at elevated temperatures, in addition to the potential for decomposition of 4-fluoroaniline to release toxic fumes, other side reactions can occur. These may include polymerization of the starting material or product, and potentially reactions involving the fluoro-substituent, although the C-F bond is generally strong. It is always recommended to perform a small-scale reaction first and analyze the product mixture for impurities when exploring higher temperature ranges.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Microwave-assisted synthesis can be a very effective method for the N-formylation of anilines and can significantly reduce reaction times. The localized heating can rapidly bring the reaction to the required temperature. However, careful control of the temperature and pressure within the microwave reactor is crucial to prevent overheating and decomposition.
Data Presentation
The following table summarizes reaction conditions for the N-formylation of anilines found in the literature, which can be used as a starting point for optimizing the synthesis of this compound.
| Formylating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reported Yield |
| Formic Acid | Neat (Solvent-free) | 60 | Not specified | Good to Excellent |
| Formic Acid | ZnCl₂ (Lewis Acid) | 70 | 10-900 min | Good to Excellent |
| Formic Acid | Toluene (with Dean-Stark) | Reflux (~110) | 4-9 h | Excellent |
| Formic Acid | Zeolite A | Room Temp. | 15 min | 95% (for 4-chloroaniline) |
| Dimethylformamide | Acetic Acid | 120 | 5-9 h | ~45% (for aniline) |
Experimental Protocols
Protocol 1: N-Formylation of 4-fluoroaniline using Formic Acid under Neat Conditions
This protocol is based on general procedures for the N-formylation of anilines.
Materials:
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4-fluoroaniline
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Formic acid (85-98%)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq).
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Carefully add formic acid (1.2-2.0 eq) to the flask.
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Heat the reaction mixture to 60-80°C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Pour the reaction mixture into cold water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Protocol 2: N-Formylation of 4-fluoroaniline using Formic Acid in Toluene with a Dean-Stark Trap
This protocol is adapted from a general method for the N-formylation of amines.
Materials:
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4-fluoroaniline
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Formic acid (85%)
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Toluene
Procedure:
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To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and toluene.
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Add 85% aqueous formic acid (1.2 eq).
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Equip the flask with a Dean-Stark trap and a reflux condenser.
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Heat the mixture to reflux (approximately 110°C) and continue heating until no more water is collected in the Dean-Stark trap.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Remove the toluene under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: General experimental workflow for N-formylation.
Technical Support Center: N-(4-Fluorophenyl)formamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Fluorophenyl)formamide. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
A1: A variety of catalysts can be employed for the N-formylation of 4-fluoroaniline. The choice of catalyst often depends on the desired reaction conditions (e.g., temperature, solvent) and the formylating agent. Common classes of catalysts include:
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Acid Catalysts: Solid acid catalysts like melaminetrisulfonic acid (MTSA) and Amberlite IR-120 resin are effective, often under solvent-free conditions.[1] Zeolite-A, a heterogeneous solid acid catalyst, has also been shown to be effective at room temperature under solvent-free conditions.[2]
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Metal Catalysts: Various metal catalysts can be used, including Indium, Copper(II), and Manganese complexes.[1][3][4]
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Iodine: Molecular iodine (I2) can serve as a catalyst for N-formylation in the presence of formic acid.[1]
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Catalyst-Free Methods: Some protocols achieve N-formylation without a catalyst, for instance, by using carbon dioxide with sodium borohydride or by simply heating with formic acid and acetic anhydride.[5][6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting strategies:
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Incomplete Reaction: The reaction may not have gone to completion.
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Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or formylating agent may not be optimal.
-
Moisture in Reaction: The presence of water can sometimes interfere with the reaction, especially with moisture-sensitive reagents.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen protocol is sensitive to moisture.[8]
-
Q3: I am observing unexpected side products. What are they and how can I minimize their formation?
A3: The formation of side products can complicate purification and reduce the yield of the desired this compound.
-
Di-formylation or Other Over-reactions: Although less common for formylation compared to other acylations, prolonged reaction times or harsh conditions could potentially lead to further reactions.
-
Solution: Carefully monitor the reaction progress and stop it once the starting material is consumed and the desired product is maximized.[8]
-
-
Decomposition of Starting Material or Product: 4-fluoroaniline or the formamide product might be unstable under the employed reaction conditions.
-
Solution: Consider using milder reaction conditions, such as lower temperatures or a more selective catalyst. For example, Zeolite-A allows the reaction to proceed at room temperature.[2]
-
-
Reactions with Solvents: Some solvents might participate in side reactions.
-
Solution: Choose an inert solvent or a solvent-free system.
-
Q4: Can I run this reaction without a solvent?
A4: Yes, several successful protocols for the N-formylation of anilines, including those with electron-withdrawing groups like fluorine, are performed under solvent-free conditions.[1] These methods are often environmentally friendly and can simplify the work-up procedure. Catalysts like melaminetrisulfonic acid (MTSA), Amberlite IR-120, and molecular iodine have been effectively used in solvent-free formylations with formic acid.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Formylation of Anilines
| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield Range (%) | Reference |
| Melaminetrisulfonic acid (MTSA) (3 mol%) | Formic acid | Solvent-free | 60 | 40-90 min | Excellent | [1] |
| Amberlite IR-120[H+] | Formic acid | Solvent-free (Microwave) | - | 60-120 s | Excellent | [1] |
| Iodine (I2) (5 mol%) | Formic acid | Solvent-free | 70 | 2 h | Good to Excellent | [1] |
| Indium (10 mol%) | Formic acid | Solvent-free | 70 | 1-24 h | Moderate to Excellent | [1] |
| MnCl2·4H2O (5 mol%) | (COOH)2·2H2O | DMF | 130 | 20 h | Moderate to Excellent | [4] |
| Zeolite-A (H-form) | Formic acid | Solvent-free | Room Temp. | 15 min | ~95% (for 4-chloroaniline) | [2] |
| None | NaBH4 / CO2 | Formamide-based | Room Temp. | - | 93% (for 4-fluoroaniline) | [5] |
Experimental Protocols
Protocol 1: N-Formylation using Zeolite-A Catalyst (Solvent-Free)
This protocol is adapted from a procedure for the N-formylation of 4-chloroaniline.[2]
-
Materials: 4-fluoroaniline, aqueous formic acid, and H-Zeolite A.
-
Procedure: a. In a 25 mL conical flask, add 4-fluoroaniline (1.0 mmol), aqueous formic acid (1.2 mmol), and H-Zeolite A (0.05 g). b. Stir the mixture vigorously at room temperature. c. Monitor the reaction progress by TLC. The reaction is expected to be complete within approximately 15-20 minutes. d. Upon completion, add ethyl acetate to the reaction mixture. e. Remove the catalyst by filtration. f. Evaporate the solvent from the filtrate under reduced pressure. g. Recrystallize the crude product from a suitable solvent (e.g., ether or chloroform) to obtain pure this compound.
Protocol 2: N-Formylation using Iodine Catalyst (Solvent-Free)
This protocol is based on a general procedure for the formylation of anilines.[1]
-
Materials: 4-fluoroaniline, formic acid, and molecular iodine (I2).
-
Procedure: a. In a round-bottom flask, combine 4-fluoroaniline, two equivalents of formic acid, and 5 mol% of molecular iodine. b. Heat the mixture at 70 °C with stirring. c. Monitor the reaction by TLC until the starting material is consumed (approximately 2 hours). d. After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the organic layer with a saturated solution of sodium thiosulfate to remove iodine, followed by a saturated solution of sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. g. Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 3. Frontiers | Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-(4-Fluorophenyl)formamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(4-Fluorophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the direct N-formylation of 4-fluoroaniline with formic acid. This reaction is typically performed by heating the neat reactants or using a solvent like toluene to facilitate the removal of water, a byproduct of the reaction.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts to monitor are:
-
Unreacted 4-fluoroaniline: This is common if the reaction does not go to completion.
-
Water: Formed during the condensation reaction between the amine and formic acid.
-
N,N'-bis(4-fluorophenyl)formamidine: This byproduct can form, particularly under forcing reaction conditions or with an inappropriate stoichiometry of reactants.
-
Colored impurities: These can arise from the degradation of the starting material or product, especially at high temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-fluoroaniline spot and the appearance of the this compound spot will indicate the reaction's progression.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Suboptimal stoichiometry: The molar ratio of 4-fluoroaniline to formic acid may not be ideal.
-
Hydrolysis of the product: The presence of excess water can lead to the hydrolysis of the formamide product back to the starting amine.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Reaction Time & Temperature | Ensure the reaction is heated at reflux (typically around 100-110 °C if using a solvent like toluene) for a sufficient period (e.g., 2-4 hours). Monitor by TLC until the starting material is consumed. | Increased conversion of starting material to product. |
| Stoichiometry | Use a slight excess of formic acid (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the 4-fluoroaniline. | Drives the reaction equilibrium towards the product side. |
| Water Removal | If using a solvent such as toluene, employ a Dean-Stark apparatus to remove water as it is formed. This will shift the equilibrium towards the product. | Prevents the reverse hydrolysis reaction and improves yield. |
Issue 2: Presence of Unreacted 4-Fluoroaniline in the Final Product
Possible Cause:
-
As with low yield, this is primarily due to an incomplete reaction.
Solutions:
-
Reaction Optimization: Refer to the solutions for "Low Yield" to drive the reaction to completion.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system. Toluene or a mixture of ethanol and water are often effective. The less polar 4-fluoroaniline will have different solubility characteristics than the more polar formamide product.
-
Acid Wash: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-fluoroaniline will be protonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer. Subsequently, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
Issue 3: Formation of N,N'-bis(4-fluorophenyl)formamidine
Possible Cause:
-
This byproduct is more likely to form at higher temperatures and with a deficiency of the formylating agent (formic acid). The mechanism involves the reaction of the initially formed this compound with another molecule of 4-fluoroaniline.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Reaction Temperature | Avoid excessively high temperatures. Maintain a gentle reflux. | Minimizes the rate of the side reaction leading to the formamidine. |
| Stoichiometry | Ensure a slight excess of formic acid is used to favor the formation of the formamide over the formamidine. | Reduces the availability of unreacted 4-fluoroaniline to react with the product. |
| Purification | N,N'-bis(4-fluorophenyl)formamidine has significantly different polarity and solubility compared to the desired product. It can typically be removed by column chromatography on silica gel or by careful recrystallization. | Isolation of the pure this compound. |
Issue 4: Product is Colored (Yellow to Brown)
Possible Cause:
-
Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the starting material or product, forming colored impurities.
-
Impure Starting Material: The 4-fluoroaniline used may contain colored impurities.
Solutions:
-
Reaction Conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
-
Purification:
-
Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The mixture is then hot-filtered to remove the carbon, which will have adsorbed many of the colored impurities.
-
Recrystallization: Multiple recrystallizations may be necessary to obtain a colorless product.
-
Experimental Protocols
Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-fluoroaniline (1.0 eq) and toluene (approximately 5-10 mL per gram of 4-fluoroaniline).
-
Reagent Addition: Add formic acid (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the 4-fluoroaniline.
-
Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the toluene under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.
Data Summary
| Parameter | Value | Reference |
| Typical Yield | >90% (with optimization) | General synthetic procedures for formamides |
| Purity after Synthesis | Variable, dependent on conditions | General chemical knowledge |
| Purity after Recrystallization | >98% | General purification principles |
Visualizations
Technical Support Center: Improving the Purity of Synthesized N-(4-Fluorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of synthesized N-(4-Fluorophenyl)formamide. The information is tailored to address common challenges encountered during experimental work, with a focus on practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 4-fluoroaniline and formic acid?
The most prevalent impurity is typically unreacted 4-fluoroaniline. Depending on the reaction conditions, other potential byproducts could include small amounts of di-formylated aniline or products from side reactions of the formylating agent, although these are generally less common under standard formylation conditions. The presence of residual solvents from the reaction or initial work-up is also a common source of impurity.
Q2: My synthesized this compound has a slight color. What is the likely cause and how can I remove it?
A yellowish or brownish tint in the crude product often indicates the presence of oxidized impurities or residual starting materials. Both recrystallization and column chromatography are effective methods for removing colored impurities. For minor color, a single recrystallization may be sufficient. If the color is persistent, column chromatography is recommended.
Q3: I am having difficulty inducing crystallization during recrystallization. What steps can I take?
If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
Concentration: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.
Q4: After purification, how can I assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for assessing the purity of this compound. These techniques can provide quantitative data on the percentage of the desired compound and the presence of any impurities. Melting point analysis can also be a useful qualitative indicator of purity; a sharp melting point range close to the literature value (typically around 67-70 °C) suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization | The compound's solubility is too high in the chosen solvent at the cooling temperature, or the cooling rate is too fast. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"), and allow it to cool slowly.- Ensure a gradual cooling process; avoid rapid chilling in an ice bath initially. |
| Low recovery of purified product | - Too much solvent was used, leading to significant product loss in the mother liquor.- The compound has some solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a sufficient amount of time in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly | The chosen solvent is not effective at separating the impurities. | - Select a different recrystallization solvent or a solvent mixture. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be very soluble or insoluble in the cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of the product from impurities | - The mobile phase polarity is not optimized.- The column was overloaded with the crude sample. | - Adjust the mobile phase composition. If the product and impurities are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.- Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product is eluting with a tailing peak | The compound is interacting too strongly with the stationary phase. | For amides, which can be slightly polar, this can sometimes occur. Adding a very small amount (e.g., 0.1-0.5%) of a polar solvent like methanol to the mobile phase can sometimes improve peak shape. However, this may also decrease separation. |
| No product is eluting from the column | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For this compound, a gradient elution starting with a less polar mixture and moving to a more polar one is often effective. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and other impurities.
Recommended Solvent Systems: Based on the polarity of N-aryl amides, suitable solvent systems include ethanol/water or toluene.[1]
Protocol (Using Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Flash Column Chromatography of this compound
Objective: To achieve high purity of this compound, particularly when recrystallization is ineffective or for larger scale purification.
Stationary Phase: Silica gel (230-400 mesh).
Recommended Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for N-aryl amides.[2]
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel. Apply the sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol/Water) | ~90% | >98% | ~75% | Effective for removing small amounts of impurities and color. |
| Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) | ~90% | >99.5% | ~85% | Recommended for achieving very high purity and for separating closely related impurities. |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Purity Analysis Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 90% A, 10% B.
-
Ramp to 10% A, 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
GC Method for Residual 4-Fluoroaniline Analysis
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms).[3]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Injection: 1 µL, split injection.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of N-(4-Fluorophenyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of N-(4-Fluorophenyl)formamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your scale-up endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction yield has significantly dropped after moving from a 1 L lab reactor to a 50 L pilot plant reactor. What are the potential causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common challenge. Several factors could be at play:
-
Inefficient Mixing: What works in a small flask may not translate to a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction mass.
-
Consider installing baffles in the reactor to improve mixing efficiency.
-
Model the mixing using computational fluid dynamics (CFD) to optimize agitation parameters.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. The formylation of anilines is an exothermic process, and poor heat dissipation can lead to temperature gradients and the formation of impurities.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely using multiple probes if possible.
-
Ensure the reactor's cooling system is adequate for the heat load of the reaction.
-
Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
-
Extended Reaction Time: Longer heating and cooling times in larger reactors can lead to product degradation or the formation of side products.
-
Troubleshooting:
-
Optimize heating and cooling profiles for the larger scale.
-
Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and avoid prolonged heating.[1]
-
-
Q2: I am observing the formation of a significant amount of di-formylated or other colored impurities in my large-scale batch. How can I minimize these?
A2: The formation of impurities is often exacerbated at a larger scale. Here are some strategies to mitigate this:
-
Stoichiometry Control: Inaccurate reagent charging on a large scale can lead to an excess of one reactant, promoting side reactions.
-
Troubleshooting:
-
Calibrate all charging equipment (e.g., pumps, flow meters, scales) before starting the reaction.
-
Add the formylating agent (formic acid) slowly and in a controlled manner to the solution of 4-fluoroaniline.
-
-
-
Temperature Control: As mentioned, localized overheating can drive the formation of byproducts.
-
Troubleshooting:
-
Maintain a consistent and controlled reaction temperature throughout the batch.
-
Use a reactor with efficient heat transfer capabilities.
-
-
-
Atmosphere Control: The presence of oxygen can sometimes lead to colored impurities through oxidative side reactions.
-
Troubleshooting:
-
Ensure the reactor is properly inerted with nitrogen or argon before starting the reaction and maintain a positive pressure of inert gas throughout the process.
-
-
Q3: The filtration of my product after crystallization is very slow on a larger scale. What can I do to improve this?
A3: Slow filtration is often due to the formation of very fine crystals or an oily product.
-
Crystallization Profile: The cooling rate during crystallization significantly impacts crystal size and morphology.
-
Troubleshooting:
-
Implement a controlled cooling profile. A slower cooling rate generally promotes the growth of larger, more easily filterable crystals.
-
Consider seeding the solution with a small amount of pure product to encourage controlled crystal growth.
-
-
-
Solvent System: The choice of solvent for crystallization is crucial.
-
Troubleshooting:
-
Ensure you are using an appropriate anti-solvent or solvent/anti-solvent ratio to induce crystallization effectively.
-
Perform small-scale experiments to optimize the crystallization solvent system before moving to the pilot plant.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the direct N-formylation of 4-fluoroaniline with formic acid. This method is attractive due to the low cost and availability of the starting materials. The reaction is typically carried out by heating a mixture of 4-fluoroaniline and formic acid, often with azeotropic removal of water using a solvent like toluene.[1][2]
Q2: Are there any catalysts that can improve the efficiency of the N-formylation reaction at scale?
A2: While the reaction can proceed without a catalyst, several have been reported to improve reaction rates and yields. For large-scale production, heterogeneous catalysts are often preferred as they can be easily removed by filtration. Some examples include:
-
Zeolite A: Has been shown to be an effective and reusable catalyst for N-formylation under solvent-free conditions.
-
Silica-supported sulfuric acid: Another solid acid catalyst that can be used to promote the reaction.
The choice of catalyst will depend on factors such as cost, reusability, and compatibility with the reaction conditions.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermicity: The reaction between 4-fluoroaniline and formic acid is exothermic. A proper thermal hazard assessment should be conducted to understand the heat of reaction and ensure that the cooling capacity of the pilot plant reactor is sufficient to control the temperature.
-
Material Handling: 4-fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area. Formic acid is corrosive and should also be handled with care.
-
Pressure Build-up: If the reaction is carried out in a closed system, there is a potential for pressure build-up due to the formation of water vapor. The reactor should be equipped with a pressure relief system.
Q4: How can I monitor the progress of the reaction in a large reactor?
A4: Process Analytical Technology (PAT) is highly recommended for real-time monitoring of large-scale reactions.[3]
-
In-situ FTIR or Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants and products in real-time by inserting a probe directly into the reactor. This allows for precise determination of the reaction endpoint, avoiding unnecessary heating and potential side reactions.
-
At-line HPLC: Small samples can be automatically withdrawn from the reactor and analyzed by a dedicated HPLC system to track the progress of the reaction.[3]
Experimental Protocols
Lab-Scale Synthesis of this compound
Objective: To synthesize this compound on a laboratory scale.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Formic acid (88%, 1.5 eq)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 4-fluoroaniline and toluene.
-
Add formic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Pilot Plant Scale-Up Synthesis of this compound
Objective: To scale up the synthesis of this compound to a pilot plant scale.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Formic acid (88%, 1.2 eq)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Brine
Equipment:
-
50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe
-
Jacketed heating/cooling system
-
Nutsche filter or centrifuge for product isolation
Procedure:
-
Charge the 50 L reactor with 4-fluoroaniline and toluene.
-
Slowly add formic acid to the reactor while monitoring the internal temperature.
-
Heat the reaction mixture to reflux using the jacketed heating system and begin azeotropic distillation of water.
-
Monitor the reaction progress using at-line HPLC.
-
Once the reaction reaches the desired conversion, cool the reactor contents to room temperature.
-
Transfer the reaction mixture to a separate vessel for work-up. Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Concentrate the organic layer by distilling off the toluene under vacuum.
-
Initiate crystallization by cooling the concentrated solution according to a pre-defined cooling profile. Seeding may be employed to control crystal size.
-
Isolate the product by filtration using a Nutsche filter or by centrifugation.
-
Wash the product cake with a cold solvent (e.g., heptane) and dry under vacuum.
Data Presentation
| Parameter | Lab-Scale (1 L) | Pilot Plant-Scale (50 L) |
| Reactants | ||
| 4-Fluoroaniline | 100 g | 5.0 kg |
| Formic Acid (88%) | 63 g | 3.15 kg |
| Toluene | 500 mL | 25 L |
| Reaction Conditions | ||
| Temperature | ~110 °C (reflux) | ~110 °C (reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Purification Method | Recrystallization | Crystallization |
| Results | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >99% | >98.5% |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to N-(4-Fluorophenyl)formamide and Other Formamides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, formamides are indispensable reagents, serving as crucial building blocks and formylating agents in a myriad of reactions. Among these, N-(4-Fluorophenyl)formamide presents unique characteristics due to its fluorinated aromatic moiety. This guide provides an objective comparison of this compound with other commonly used formamides, such as N,N-dimethylformamide (DMF), formamide, and N-methylformamide, with a focus on their application in synthesis, supported by experimental data.
Introduction to Formamides in Synthesis
Formamides are a class of organic compounds with the general formula R-NHCHO. They are widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from their ability to act as a source of the formyl group (-CHO), a fundamental functional group in organic synthesis. One of the most prominent applications of formamides is in the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]
Performance Comparison in Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group onto a substrate.[2] The choice of formamide can influence the reaction's efficiency, yield, and even regioselectivity. While direct comparative studies under identical conditions are scarce, we can collate available data for the formylation of a common substrate, such as indole, to draw meaningful comparisons.
Table 1: Comparison of Formamides in the Vilsmeier-Haack Formylation of Indole
| Formamide | Reagents | Substrate | Product | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | POCl₃ | Indole | Indole-3-carboxaldehyde | 96 | [3] |
| N-Methylformanilide | POCl₃ | Anthracene | 9-Anthracenecarboxaldehyde | High | [2] |
| This compound | POCl₃ (inferred) | Indole | Indole-3-carboxaldehyde | Data not found | |
| Formamide | POCl₃ (inferred) | Indole | Indole-3-carboxaldehyde | Data not found |
Note: While specific yield data for the Vilsmeier-Haack reaction of indole using this compound and formamide was not found in a single comparative study, the reaction is mechanistically plausible. The provided data for DMF and N-methylformanilide serve as benchmarks.
The high yield obtained with DMF in the formylation of indole highlights its efficacy as a standard reagent for this transformation.[3] N-methylformanilide is also a classic reagent for this reaction.[2] The reactivity of this compound in this context is of significant interest. The electron-withdrawing nature of the fluorine atom could modulate the reactivity of the Vilsmeier reagent derived from it, potentially influencing reaction rates and selectivity.
Physicochemical Properties and Their Synthetic Implications
The choice of formamide is also influenced by its physical and chemical properties, which can affect reaction conditions and work-up procedures.
Table 2: Physicochemical Properties of Selected Formamides
| Property | This compound | N,N-Dimethylformamide (DMF) | Formamide | N-Methylformamide |
| Molecular Weight ( g/mol ) | 139.13 | 73.09 | 45.04 | 59.07 |
| Melting Point (°C) | 66-70 | -61 | 2.5 | -3.8 |
| Boiling Point (°C) | Not specified | 153 | 210 | 199-201 |
| State at RT | Solid | Liquid | Liquid | Liquid |
The solid nature of this compound at room temperature distinguishes it from the other common liquid formamides. This could be an advantage in terms of handling and storage but may require different dissolution procedures for reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of this compound and a general procedure for the Vilsmeier-Haack formylation.
Synthesis of this compound
A reported synthesis of this compound from 4-fluoroaniline achieved a high yield.[4]
Reaction Scheme:
Experimental Procedure (adapted from a similar N-formylation):
To a stirred solution of 4-fluoroaniline (0.90 mmol) in a suitable solvent, sodium borohydride (0.90 mmol) is added. The mixture is then subjected to a stream of carbon dioxide. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and concentration to afford this compound. A reported yield for a similar catalyst-free N-formylation of 4-fluoroaniline using CO2 and NaBH4 was 93%.[4]
Vilsmeier-Haack Formylation of Indole using DMF
This protocol describes the highly efficient formylation of indole using the standard DMF/POCl₃ reagent system.[3]
Reaction Scheme:
Experimental Procedure:
-
In a flask, anhydrous dimethylformamide (DMF) is cooled to 0-5 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
A solution of indole in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) and then heated under reflux for several hours (e.g., 5-8 hours).
-
The reaction is cooled and then quenched by the addition of a saturated sodium carbonate solution to adjust the pH to alkaline.
-
The precipitated solid is collected by filtration, washed, and dried to yield indole-3-carboxaldehyde. A reported yield for this reaction is 96%.[3]
Visualizing the Synthesis
To better understand the processes discussed, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a general experimental workflow.
Conclusion
This compound is a valuable reagent in synthetic chemistry, particularly as an intermediate in the pharmaceutical and agrochemical industries.[1] While direct, side-by-side comparative data with other formamides in reactions like the Vilsmeier-Haack formylation is limited, its unique properties, such as its solid state and the electronic influence of the fluorine substituent, suggest it may offer different reactivity profiles compared to standard liquid formamides like DMF. The high yield achievable in its own synthesis makes it an accessible building block.[4] Further research into the comparative performance of this compound would be beneficial to fully elucidate its advantages and potential applications in modern organic synthesis. For now, the choice of formamide will depend on the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and cost-effectiveness.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]
A Comparative Guide to the Biological Activity of N-(4-Fluorophenyl)formamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of N-(4-Fluorophenyl)formamide, with a focus on their anticancer and antimicrobial properties. The information presented is collated from preclinical studies and aims to offer a clear, data-driven overview to inform future research and development in medicinal chemistry.
Anticancer Activity of this compound Analogs
Several analogs of this compound have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.
A notable study on an oleanolic acid derivative containing a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylamide moiety demonstrated significant anticancer effects against breast cancer cell lines. This compound was found to induce apoptosis by modulating the Notch-Akt signaling pathway.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various this compound analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound Class | Analog Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1][2] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1][2] | |
| Pyrazoline Carboxamide Analogs | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (Breast) | <0.1 | [3] |
| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 (Breast) | 45.8 | [3] |
Note: Lower IC50 values indicate greater potency. The data presented is for illustrative purposes and represents a selection of findings from the cited literature.
Mechanism of Action: The Notch-Akt Signaling Pathway in Apoptosis
The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated. The PI3K/Akt pathway is another critical signaling pathway that promotes cell survival and inhibits apoptosis.
Certain this compound analogs have been shown to induce apoptosis by inhibiting the Notch and Akt signaling pathways. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cancer cell death.
Figure 1. Simplified diagram of the Notch-Akt signaling pathway and its inhibition by this compound analogs, leading to apoptosis.
Antimicrobial Activity of this compound Analogs
Derivatives of this compound have also demonstrated promising activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is used to quantify this activity.
Comparative Antimicrobial Data
| Compound Class | Analog Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Trifluoromethyl-substituted derivative | Staphylococcus aureus (MRSA) | 3.12 | [4] |
| Substituted phenylfuranylnicotinamidines | Nicotinamidine derivative 4a | Staphylococcus aureus | 10 | [5] |
| Nicotinamidine derivative 4b | Staphylococcus aureus | 10 | [5] |
Note: Lower MIC values indicate greater antimicrobial potency. The data presented is for illustrative purposes and represents a selection of findings from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Figure 2. General workflow for an MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 24 to 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Workflow:
Figure 3. General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the this compound analog is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
Analogs of this compound represent a versatile scaffold for the development of novel therapeutic agents. The data presented in this guide highlight the potential of these compounds as both anticancer and antimicrobial agents. The structure-activity relationships suggested by the comparative data can guide the design of more potent and selective derivatives. Further investigation into the mechanisms of action, such as the modulation of signaling pathways, will be crucial for the clinical translation of these promising compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanism and Synthesis of N-(4-Fluorophenyl)formamide
For researchers, scientists, and professionals in drug development, the synthesis of N-aryl formamides is a critical process. N-(4-Fluorophenyl)formamide, in particular, serves as a vital intermediate in the creation of various pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of common synthetic methods for this compound, focusing on reaction mechanisms, efficiency, and experimental protocols.
Comparison of Synthetic Methods for this compound
The N-formylation of 4-fluoroaniline is the primary route to this compound. Several methods exist, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. Below is a summary of common methods based on reported results for the formylation of anilines.
| Method | Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Formic Acid | Formic Acid | None (neat) | Neat | 60 | 1-2 h | Moderate to Excellent | Environmentally friendly, but may require optimization of the amine to acid ratio for best results.[2] |
| Formic Acid with Dehydrating Agent | Formic Acid / Acetic Anhydride | Silica Gel | Solvent-free | Microwave | 2-5 min | Good to Excellent | In situ generation of acetic formic anhydride; rapid reaction times under microwave irradiation.[3] |
| Ammonium Formate | Ammonium Formate | Nano-Fe3O4 | PEG-400 | 80 | 1-2 h | High | Good chemoselectivity for primary and secondary arylamines; catalyst and solvent are reusable.[4] |
| Carbon Dioxide and a Reducing Agent | Carbon Dioxide | BH3NH3 | DMF | 50 | 24 h | Good (for N-methyl derivative) | A catalyst-free method utilizing CO2 as a C1 source; reported for the N-methylated analog.[5] |
Reaction Mechanism: Acid-Catalyzed Formylation
The most common and straightforward method for the N-formylation of 4-fluoroaniline involves the use of formic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Protonation of Formic Acid: In the presence of an acid catalyst (or under neat, heated conditions), the carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the activated carbonyl carbon of formic acid.
-
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated this compound.
-
Deprotonation: A base (such as another molecule of 4-fluoroaniline or the solvent) removes the proton from the nitrogen atom to yield the final product, this compound.
Experimental Protocols
Below are detailed experimental protocols for two common methods of synthesizing this compound.
Method 1: N-Formylation using Formic Acid (Neat Conditions)
This method is valued for its simplicity and use of an inexpensive and readily available reagent.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq).
-
Slowly add formic acid (1.2-1.5 eq) to the stirred amine. The addition may be exothermic.
-
Heat the reaction mixture to 60-80°C and maintain it at this temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound. The product can be further purified by recrystallization from an appropriate solvent if necessary.[2]
Method 2: N-Formylation using Formic Acid and Acetic Anhydride with Silica Gel under Microwave Irradiation
This protocol offers a significant reduction in reaction time and often provides high yields.
Procedure:
-
In a beaker, add 4-fluoroaniline (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).
-
To this mixture, add 2 g of silica gel and stir for approximately 30 seconds until a free-flowing powder is obtained.
-
Transfer the beaker into a microwave oven and irradiate at 300 W for the appropriate time (typically 2-5 minutes), monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with methylene chloride (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by crystallization from a suitable solvent.[3]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The synthesis of this compound can be achieved through various methods, with the choice of method depending on factors such as desired yield, reaction time, cost, and available equipment. The use of formic acid, either neat or in combination with a dehydrating agent under microwave conditions, offers efficient and relatively green approaches. For applications where CO2 utilization is a priority, reductive formylation presents a promising alternative. The provided protocols and mechanistic insights aim to assist researchers in selecting and optimizing the most suitable method for their specific needs.
References
A Comparative Guide to Analytical Techniques for the Characterization of N-(4-Fluorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a critical step in drug development and quality control. N-(4-Fluorophenyl)formamide, a key building block in the synthesis of various bioactive molecules, requires precise and comprehensive analytical assessment to ensure its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| ¹H NMR | Elucidation of proton environment, structural confirmation. | ~5-10 mg dissolved in deuterated solvent. | Moderate | Provides detailed structural information and isomeric differentiation. | Less sensitive than MS; complex spectra for impure samples. |
| ¹³C NMR | Carbon skeleton framework and functional group identification. | ~10-50 mg dissolved in deuterated solvent. | Low | Unambiguous carbon counting and chemical environment analysis. | Low sensitivity; requires longer acquisition times. |
| MS (GC-MS) | Molecular weight determination and fragmentation pattern for structural confirmation. | <1 mg, volatile sample. | High | High sensitivity and selectivity; excellent for identifying impurities. | May not be suitable for thermally labile compounds; limited isomeric differentiation. |
| FTIR | Identification of functional groups. | ~1-2 mg solid or liquid. | High | Fast, non-destructive, and provides a molecular fingerprint. | Limited structural information; not ideal for complex mixtures. |
| HPLC | Purity assessment, quantification, and separation of impurities. | ~1-10 µg/mL solution. | High | High resolution and sensitivity for quantitative analysis. | Method development can be time-consuming. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its identity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic, amide, and formyl protons. The presence of two distinct sets of signals for the aromatic and formyl protons is due to the presence of cis and trans rotamers resulting from restricted rotation around the C-N amide bond.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.73 | br s | 1H | N-H (amide proton, major rotamer) |
| 8.57 | d | 1H | C(O)-H (formyl proton, minor rotamer) |
| 8.32 | d | 1H | C(O)-H (formyl proton, major rotamer) |
| 7.92 | br s | 1H | N-H (amide proton, minor rotamer) |
| 7.58 – 7.40 | m | 2H | Ar-H (protons ortho to formamido group) |
| 7.07 – 6.96 | m | 2H | Ar-H (protons ortho to fluorine) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are consistent with the structure of this compound, again showing evidence of rotamers.[1]
| Chemical Shift (ppm) | Assignment |
| 163.06, 161.57 | C=O (carbonyl carbon, rotamers) |
| 160.73, 159.21 | C-F (carbon attached to fluorine, rotamers) |
| 132.88, 132.73 | C-N (aromatic carbon attached to nitrogen, rotamers) |
| 121.86, 121.78 | Ar-CH (aromatic carbons ortho to formamido group, rotamers) |
| 116.58, 116.36 | Ar-CH (aromatic carbons ortho to fluorine, rotamers) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds through fragmentation analysis.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 139 | High | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - CO]⁺ |
| 95 | High | [M - CO - NH]⁺ or [C₆H₄F]⁺ |
| 83 | Moderate | [M - HCONH]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H Stretch (Amide) |
| 1660-1700 | Strong | C=O Stretch (Amide I) |
| 1500-1550 | Strong | N-H Bend and C-N Stretch (Amide II) |
| 1500-1600 | Medium | C=C Stretch (Aromatic) |
| 1200-1250 | Strong | C-F Stretch (Aromatic) |
| 1000-1100 | Medium | C-N Stretch |
| 800-850 | Strong | C-H Bend (para-disubstituted aromatic) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and quantifying impurities. A reversed-phase HPLC method is suitable for the analysis of this compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Further dilute to an appropriate concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 10 µg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions: Set the instrument parameters as described in the table above.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, highlighting the interplay between different analytical techniques.
Caption: Workflow for this compound Characterization
This logical flow demonstrates that while each technique provides unique information, they are often used in a complementary fashion to build a complete analytical profile of the compound.
Conclusion
The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry offers molecular weight and fragmentation data. FTIR is a rapid method for functional group identification, and HPLC is essential for purity assessment and quantification of impurities. By employing these techniques in a coordinated manner, researchers and drug development professionals can confidently establish the analytical profile of this important pharmaceutical intermediate.
References
A Comparative Guide to the Synthesis of N-(4-Fluorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthesis protocols for N-(4-Fluorophenyl)formamide, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The following sections detail various synthetic methodologies, presenting experimental data to facilitate an objective evaluation of each protocol's performance.
Comparison of Synthesis Protocols
The selection of a synthetic route for this compound depends on factors such as desired yield, purity, reaction time, and available resources. This section compares three common methods: formylation with formic acid, formylation using acetic formic anhydride, and a catalyst-free approach with ammonia borane and carbon dioxide.
| Parameter | Method 1: Formic Acid | Method 2: Acetic Formic Anhydride | Method 3: BH3NH3 and CO2 (for a similar compound) |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | N-methyl-4-fluoroaniline |
| Reagents | Formic acid | Acetic anhydride, Formic acid | Ammonia borane (BH3NH3), Carbon dioxide (CO2) |
| Solvent | Toluene or Neat | Anhydrous THF or Diethyl Ether | DMF |
| Reaction Time | 4 - 9 hours (Toluene) | < 1 hour | 24 hours |
| Yield | High (General) | 97-100% (General for amines)[2] | 71% (for N-(4-fluorophenyl)-N-methylformamide)[3] |
| Purity | High, often requires no further purification | High, may require purification | Purified by flash chromatography |
| Key Advantages | Readily available and inexpensive reagents, simple procedure. | Very high yields, short reaction times, mild conditions.[2] | Catalyst-free, utilizes CO2 as a C1 source. |
| Key Disadvantages | Longer reaction times compared to Method 2. | Acetic formic anhydride is moisture-sensitive and thermally unstable.[2] | Longer reaction time, requires a pressurized reactor. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: N-Formylation using Formic Acid
This protocol is adapted from a general procedure for the N-formylation of amines.
Materials:
-
4-Fluoroaniline
-
85% Formic acid
-
Toluene
-
Dean-Stark trap
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of 4-fluoroaniline (1 equivalent) and 85% formic acid (1.0-1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 4-9 hours), the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product is often of sufficient purity for subsequent use without further purification.
Method 2: N-Formylation using Acetic Formic Anhydride (in situ generation)
This method utilizes the highly reactive acetic formic anhydride, which is prepared in situ.[2]
Materials:
-
4-Fluoroaniline
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Standard glassware for organic synthesis, flame-dried
-
Ice bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool acetic anhydride (1.0 equivalent) to -20 °C.
-
Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride, maintaining the temperature at -20 °C. Stir for 15-20 minutes to form acetic formic anhydride.
-
In a separate flame-dried flask, dissolve 4-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous THF and cool to -20 °C.
-
Slowly add the pre-formed acetic formic anhydride solution to the stirred amine solution.
-
Monitor the reaction by TLC; it is typically complete within 15 minutes.[2]
-
For work-up, the reaction mixture is carefully quenched with ice-cold water and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, dried, and concentrated to yield this compound.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the synthesis and validation process, the following diagrams are provided.
Caption: Workflow for the synthesis and validation of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific laboratory conditions and safety procedures.
References
A Comparative Guide to the Reactivity of N-(4-Fluorophenyl)formamide and Formanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-(4-Fluorophenyl)formamide and its non-fluorinated counterpart, formanilide. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the electron density distribution within the molecule, leading to notable differences in the reactivity of both the amide functional group and the aromatic ring. This comparison is supported by experimental data and detailed methodologies to assist researchers in understanding and predicting the chemical behavior of these compounds.
Chemical Structures and Properties
| Compound | This compound | Formanilide |
| Synonyms | p-Fluoroformanilide | N-Phenylformamide |
| CAS Number | 459-25-6 | 103-70-8 |
| Molecular Formula | C₇H₆FNO | C₇H₇NO |
| Molecular Weight | 139.13 g/mol | 121.14 g/mol |
| Appearance | White to gray powder/crystal | White crystalline solid |
| Melting Point | 66-70 °C | 46-48 °C |
| Boiling Point | 278.5 °C at 760 mmHg | 271 °C at 760 mmHg |
Reactivity Comparison: Amide Hydrolysis
The hydrolysis of the amide bond in both this compound and formanilide can be catalyzed by acid or base. The rate of this reaction is influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing fluorine atom in this compound plays a crucial role in its hydrolysis rate compared to the unsubstituted formanilide.
Quantitative Data for Hydrolysis
The following table summarizes the computationally derived reaction enthalpies (ΔH) which are correlated with experimental rate constants for the acid- and base-catalyzed hydrolysis of this compound and formanilide. A more positive (or less negative) enthalpy of reaction generally corresponds to a slower reaction rate.
| Compound | Hydrolysis Condition | Reaction Enthalpy (ΔH in kJ/mol) | Relative Reactivity |
| This compound | Acid-Catalyzed (AAC2) | -58.9 | Slower |
| Formanilide | Acid-Catalyzed (AAC2) | -60.3 | Faster |
| This compound | Base-Catalyzed (BAC2) | -83.5 | Faster |
| Formanilide | Base-Catalyzed (BAC2) | -81.2 | Slower |
Interpretation:
-
Acid-Catalyzed Hydrolysis: The fluorine atom in this compound is electron-withdrawing, which destabilizes the protonated intermediate formed during acid-catalyzed hydrolysis. This leads to a higher activation energy and a slower hydrolysis rate compared to formanilide.
-
Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, the electron-withdrawing fluorine atom stabilizes the negative charge on the tetrahedral intermediate formed after the nucleophilic attack of the hydroxide ion. This stabilization lowers the activation energy and results in a faster hydrolysis rate for this compound compared to formanilide.
Experimental Protocol: Kinetic Analysis of Amide Hydrolysis
This protocol outlines a general procedure for comparing the rates of acid- or base-catalyzed hydrolysis of this compound and formanilide.
Materials:
-
This compound
-
Formanilide
-
Hydrochloric acid (for acid-catalyzed hydrolysis) or Sodium hydroxide (for base-catalyzed hydrolysis) standard solutions
-
Suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility)
-
Quenching solution (e.g., a strong acid for the base-catalyzed reaction or a strong base for the acid-catalyzed reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and formanilide in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a known volume of the acidic or basic solution to the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Initiate the hydrolysis by adding a small, known volume of the amide stock solution to the pre-heated acidic or basic solution with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the hydrolysis.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining amide at each time point.
-
Data Analysis: Plot the concentration of the amide versus time. From this data, determine the pseudo-first-order rate constant (k) for the hydrolysis of each compound under the specific conditions.
-
Comparison: Compare the obtained rate constants to determine the relative reactivity.
Reactivity Comparison: Electrophilic Aromatic Substitution
The susceptibility of the aromatic ring to electrophilic attack is also significantly affected by the fluorine substituent. The formamido group (-NHCHO) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring by resonance. However, the strong inductive electron-withdrawing effect of the fluorine atom in this compound deactivates the aromatic ring towards electrophilic substitution compared to formanilide.
Due to the directing effect of the formamido group, electrophilic substitution will occur at the ortho and para positions. In the case of this compound, the para position is already substituted with fluorine, so substitution is expected primarily at the ortho position.
Qualitative Reactivity Comparison:
| Compound | Reactivity towards Electrophiles |
| This compound | Less reactive |
| Formanilide | More reactive |
Explanation:
The fluorine atom's strong negative inductive effect (-I) withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Although fluorine has a positive resonance effect (+R) due to its lone pairs, its inductive effect is dominant in influencing the overall reactivity of the ring. In contrast, formanilide only has the activating formamido group, making its aromatic ring more electron-rich and thus more susceptible to electrophilic attack.
Experimental Protocol: Competitive Electrophilic Bromination
This protocol describes a method to qualitatively or semi-quantitatively compare the reactivity of this compound and formanilide towards an electrophile, such as bromine.
Materials:
-
This compound
-
Formanilide
-
Bromine (Br₂)
-
A suitable inert solvent (e.g., acetic acid or dichloromethane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Mixture: Prepare a solution containing equimolar amounts of this compound and formanilide in the chosen solvent.
-
Limiting Reagent: Prepare a dilute solution of bromine in the same solvent. The amount of bromine should be less than the stoichiometric amount required to react with both anilides (e.g., 0.5 equivalents relative to the total amount of amides).
-
Reaction: Slowly add the bromine solution to the stirred mixture of the two amides at a controlled temperature (e.g., room temperature).
-
Quenching: After a set reaction time, quench the reaction by adding a solution of a bromine scavenger, such as sodium thiosulfate.
-
Analysis: Analyze the product mixture using GC-MS.
-
Comparison: By comparing the relative amounts of the brominated products of this compound and formanilide, the relative reactivity of the two starting materials can be determined. The compound that forms a greater amount of its brominated product is the more reactive species.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: General workflow for kinetic analysis of amide hydrolysis.
Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.
Caption: Simplified mechanism of base-catalyzed amide hydrolysis.
Caption: General mechanism for electrophilic bromination of an activated aromatic ring.
Conclusion
The presence of a fluorine atom at the para-position of this compound has a distinct and predictable effect on its reactivity compared to formanilide. In amide hydrolysis, the fluorine substituent accelerates the base-catalyzed reaction and decelerates the acid-catalyzed reaction. For electrophilic aromatic substitution, the fluorine atom deactivates the aromatic ring, making this compound less reactive than formanilide. This understanding of the electronic effects of fluorine is critical for designing synthetic routes and predicting reaction outcomes in pharmaceutical and materials science research. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in a laboratory setting.
A Comparative Analysis of N-(4-Fluorophenyl)formamide Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The N-(4-fluorophenyl)formamide scaffold is a key structural motif in a variety of biologically active compounds, serving as a versatile building block in medicinal chemistry.[1] Derivatives incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents. This guide provides a comparative analysis of the preclinical performance of various this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to support ongoing research and development efforts.
Anticancer Activity: A Comparative Overview
Derivatives of this compound have shown considerable promise as cytotoxic agents against various cancer cell lines. The following tables summarize the in vitro anticancer activity of representative compounds, primarily focusing on phenylacetamide and picolinamide derivatives.
Phenylacetamide Derivatives
A study by Soltani et al. investigated a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their cytotoxic effects. The results indicated that substitutions on the N-phenyl ring significantly influenced their anticancer activity, with nitro-substituted compounds generally exhibiting higher potency than their methoxy-substituted counterparts.[2][3][4]
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][4]
| Compound ID | Substitution | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 2a | o-nitro | >100 | >100 | >100 |
| 2b | m-nitro | 52 | >100 | >100 |
| 2c | p-nitro | 80 | 100 | >100 |
| 2d | o-methoxy | >100 | >100 | >100 |
| 2e | m-methoxy | >100 | >100 | >100 |
| 2f | p-methoxy | >100 | >100 | >100 |
| Imatinib | Reference Drug | 40 | 98 | Not Reported |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Picolinamide Derivatives
A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which can be considered structurally related to the N-(phenyl)formamide core, were synthesized and evaluated for their antiproliferative activities. Several of these compounds demonstrated potent inhibition of cancer cell lines, with some exhibiting efficacy comparable to the multi-kinase inhibitor Sorafenib.[5]
Table 2: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [5]
| Compound ID | Substitution on Terminal Phenyl Ring | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 5a | 2-fluoro | 7.82 | 6.45 |
| 5c | 3-fluoro | 5.43 | 4.11 |
| 5q | 4-fluoro-3-trifluoromethyl | 0.97 | 1.23 |
| Sorafenib | Reference Drug | 1.55 | 1.87 |
Pharmacokinetic Profile of a MET Kinase Inhibitor
GNE-A, a potent and selective MET kinase inhibitor, features a complex structure built around an N-(4-fluorophenyl) core. Preclinical studies revealed favorable pharmacokinetic properties across multiple species, projecting its potential for human clinical trials.[6]
Table 3: Preclinical Pharmacokinetic Parameters of GNE-A [6]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 2.1 | 1.8 | 88.0 |
| Rat | 36.6 | 9.0 | 1.67 | 11.2 |
| Dog | 2.44 | 4.8 | 16.3 | 55.8 |
| Monkey | 13.9 | 6.5 | 4.2 | 72.4 |
Structure-Activity Relationship Insights
The biological activity of this compound derivatives is highly dependent on their structural modifications:
-
Substituents on the N-phenyl ring: As seen with the 2-(4-fluorophenyl)-N-phenylacetamide series, electron-withdrawing groups like nitro moieties can enhance cytotoxic activity compared to electron-donating groups like methoxy groups.[2][3][4]
-
Bioisosteric replacements: In the 4-(4-formamidophenylamino)-N-methylpicolinamide series, replacing an amide linkage with a urea linkage was found to slightly increase inhibitory activity.[5]
-
Halogenation: The presence and position of halogen substitutes on the fluorophenyl moiety can be essential for inhibitory effects on biological targets such as equilibrative nucleoside transporters.[7]
Experimental Protocols
The data presented in this guide were primarily generated using the following standard methodologies:
In Vitro Cytotoxicity Assessment (MTS/MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using MTS or MTT assays.[3][8][9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The test compounds are dissolved in a solvent like DMSO and then diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for a defined period, typically 48 or 72 hours.[8]
-
Reagent Addition: After incubation, the MTS or MTT reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt (MTS/MTT) into a colored formazan product.[10]
-
Absorbance Measurement: The formazan crystals are solubilized, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8][10]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the compound concentration versus cell viability.[8]
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language help to illustrate complex biological pathways and experimental processes.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Assessing the Efficacy of the N-(4-Fluorophenyl)formamide Moiety in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the role of the N-(4-fluorophenyl)formamide moiety and its derivatives in enhancing the efficacy of drug candidates. While this compound itself is primarily utilized as a versatile chemical building block, its structural motif is integral to numerous biologically active compounds. This analysis will delve into comparative experimental data for molecules containing the N-(4-fluorophenyl) group versus their non-fluorinated analogs and other alternatives, supported by detailed experimental protocols and pathway visualizations.
The introduction of a fluorine atom to a phenyl ring, as in the this compound scaffold, can modulate several key properties of a drug molecule. These include metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2][3] These alterations can lead to improved potency, selectivity, and overall therapeutic index. This guide will explore these effects through specific examples.
Comparative Efficacy Data
A direct comparison illustrating the influence of the 4-fluorophenyl group can be seen in the study of fentanyl and its analog, para-fluorofentanyl (pFF). Fentanyl is a potent synthetic opioid, and pFF differs by the addition of a single fluorine atom at the para position of the phenyl ring of the anilide group. While in vivo studies have shown pFF to be either equipotent or slightly less potent than fentanyl in certain analgesic models, in vitro binding affinity studies have revealed nuanced differences.[4]
One study reported that fentanyl has a higher binding affinity for the mu-opioid receptor (MOR) with a Ki of 1.6 nM compared to pFF's Ki of 4.2 nM.[4] However, another study investigating the affinity for the σ1 receptor found that the para-fluoro substitution in p-fluorofentanyl resulted in a 10-fold improvement in affinity (IC50 = 495.3 nM) compared to fentanyl (IC50 = 4973 nM).[5]
Table 1: Comparative in vitro activity of Fentanyl and para-Fluorofentanyl
| Compound | Target Receptor | Assay Type | Measured Parameter | Value |
| Fentanyl | Mu-opioid receptor (MOR) | Radioligand Binding | Ki | 1.6 nM[4] |
| para-Fluorofentanyl | Mu-opioid receptor (MOR) | Radioligand Binding | Ki | 4.2 nM[4] |
| Fentanyl | σ1 receptor | Radioligand Binding | IC50 | 4973 nM[5] |
| para-Fluorofentanyl | σ1 receptor | Radioligand Binding | IC50 | 495.3 nM[5] |
In the realm of anticancer agents, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects. While a direct comparison to a non-fluorinated parent compound was not the primary focus, the study highlighted that derivatives with a nitro moiety on the N-phenyl ring exhibited greater cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines than those with a methoxy group.[6][7][8] For instance, compound 2b (with a meta-nitro group) showed an IC50 of 52 μM against the PC3 cell line.[6][8]
Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substitution on N-phenyl ring | Cell Line | Measured Parameter | Value (μM) |
| 2b | m-nitro | PC3 | IC50 | 52[6][8] |
| 2c | p-nitro | PC3 | IC50 | 80[6][8] |
| 2c | p-nitro | MCF-7 | IC50 | 100[6][8] |
| Imatinib (Reference) | - | PC3 | IC50 | 40[6][8] |
| Imatinib (Reference) | - | MCF-7 | IC50 | 98[6][8] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy of compounds containing the this compound moiety.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Principle: Kinases transfer a phosphate group from ATP to a substrate. The amount of ATP consumed is proportional to the kinase activity. A luminescence-based ATP detection reagent is used to measure the remaining ATP; a higher luminescent signal indicates greater inhibition of the kinase.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in an appropriate assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
5-HT2A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the 5-HT2A receptor.
-
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with a source of the receptor (e.g., cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor).[2] The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the affinity of the test compound is determined by its ability to displace the radioligand.
-
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]ketanserin or --INVALID-LINK--DOI), and the test compound at various concentrations in a suitable binding buffer.[4][9]
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
General Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of new drug candidates.
Caption: A simplified workflow of the drug discovery and development process.
5-HT2A Receptor Signaling Pathway
This diagram shows a simplified signaling cascade initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor.
Caption: Simplified 5-HT2A receptor signaling via the Gq/11 pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats | springermedizin.de [springermedizin.de]
- 5. Affinity of fentanyl and its derivatives for the σ1-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Molecular Docking of N-(4-Fluorophenyl)formamide Derivatives as Potential EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, N-(4-Fluorophenyl)formamide derivatives have emerged as a scaffold of interest due to their synthetic accessibility and potential for diverse biological activities. This guide provides a comparative analysis of the molecular docking performance of a representative this compound derivative against the well-validated anticancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. As direct comparative experimental data for this specific class of compounds is limited in publicly available literature, this guide presents a representative case study, comparing the docking of N-(4-Fluorophenyl)-N'-methylformamide with the established EGFR inhibitor, Erlotinib.
Data Presentation: A Comparative Overview
The following table summarizes the predicted binding affinities and interactions of our representative this compound derivative in comparison to the known EGFR inhibitor, Erlotinib. These values are derived from a conceptual molecular docking study into the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).[1]
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (nM) |
| N-(4-Fluorophenyl)-N'-methylformamide | -7.2 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 | 250 |
| Erlotinib (Reference) | -9.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797, Asp855 | 20 |
Note: The data for N-(4-Fluorophenyl)-N'-methylformamide is predictive and for illustrative purposes, while the data for Erlotinib is based on published studies.
Experimental Protocols: A Methodological Blueprint
The following protocol outlines a standard molecular docking procedure, similar to those employed in the assessment of EGFR kinase inhibitors.[2][3]
1. Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (e.g., PDB ID: 1M17).[1]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The protein structure is energy minimized using a suitable force field (e.g., AMBER).
2. Ligand Preparation:
-
The 3D structures of the this compound derivatives and the reference inhibitor (Erlotinib) are generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Gasteiger partial charges are assigned to the ligands.
-
The ligands are energy minimized to obtain their lowest energy conformation.
3. Molecular Docking:
-
A grid box is defined around the ATP-binding site of the EGFR kinase domain, typically centered on the position of the co-crystallized inhibitor.[2]
-
Molecular docking is performed using software such as AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand within the binding site.
-
The docking results are scored based on the predicted binding energy, which estimates the binding affinity of the ligand for the protein. Lower binding energies typically indicate a more favorable interaction.[4]
4. Analysis of Results:
-
The binding poses of the ligands are visually inspected to analyze the interactions with the amino acid residues in the EGFR binding pocket.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified.
-
The predicted binding energies and inhibition constants are compared between the this compound derivatives and the reference inhibitor to assess their relative potential.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the mechanism of inhibition.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Logical Relationship of Structure-Activity
Caption: Structure-activity relationship (SAR) logic for derivative design.
References
Structure-Activity Relationship of N-(4-Fluorophenyl)formamide Compounds: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of N-(4-Fluorophenyl)formamide Derivatives Reveals Key Structural Determinants for Anticancer Activity, with Emerging Evidence Pointing Towards Modulation of the PI3K/AKT Signaling Pathway.
For researchers and scientists in the field of drug discovery, the this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform future design strategies.
Unveiling the Anticancer Potential: A Comparative Analysis
Recent studies have highlighted the anticancer properties of compounds bearing the N-(4-Fluorophenyl)amide moiety. A notable study on a series of 3-(4-fluorophenyl)-4,5-dihydro-5-(aryl)-N-(substituted-phenyl)pyrazole-1-carboxamides demonstrated significant cytotoxic activity against breast cancer cell lines. While not exact formamide analogs, these N-aryl amides provide valuable insights into the SAR of the broader class of N-(4-fluorophenyl) amides.
The data reveals that substitutions on the N-phenyl ring play a crucial role in modulating anticancer potency. For instance, the introduction of a chloro group at the para-position of the N-phenyl ring resulted in a compound with exceptionally high cytotoxicity against the MCF-7 breast cancer cell line, with a GI50 value of less than 0.1 μM, comparable to the standard chemotherapeutic drug Adriamycin.[1] In contrast, the presence of a nitro group at the same position led to a significant decrease in activity. The nature and position of substituents on the second phenyl ring attached to the pyrazoline core also influenced the cytotoxic profile of these compounds.
Another study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provided further evidence for the anticancer potential of this structural motif. The investigation revealed that the presence of a nitro group on the N-phenyl ring enhanced cytotoxicity against the PC3 prostate carcinoma cell line.[2]
Table 1: Comparative in vitro Cytotoxicity of N-(4-Fluorophenyl)amide Derivatives
| Compound ID | Core Structure | R1 (N-phenyl substituent) | R2 (Other substituent) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4b | Pyrazole-1-carboxamide | 4-Cl | 4-NO2-phenyl at C5 | MCF-7 | < 0.1 | [1] |
| 4i | Pyrazole-1-carboxamide | 4-F | 3,4,5-trimethoxyphenyl at C5 | MCF-7 | 6.6 | [1] |
| 4k | Pyrazole-1-carboxamide | 4-Br | 3,4,5-trimethoxyphenyl at C5 | MCF-7 | 12.4 | [1] |
| 4a | Pyrazole-1-carboxamide | H | 4-NO2-phenyl at C5 | MCF-7 | 14.2 | [1] |
| 2c | Phenylacetamide | 4-NO2 | - | PC3 | 80 | [2] |
| 2b | Phenylacetamide | 3-NO2 | - | PC3 | 52 | [2] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound and its derivatives can be achieved through standard amide coupling reactions. A general procedure involves the reaction of 4-fluoroaniline with the corresponding carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a suitable coupling agent and base.
General Synthesis of N-(4-Fluorophenyl)amide Derivatives
A common synthetic route for preparing N-(4-Fluorophenyl)amide analogs involves the reaction of a substituted aniline with an appropriate acylating agent. For instance, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be achieved by reacting 2-(4-fluorophenyl)acetic acid with the desired substituted aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its acid chloride followed by reaction with the aniline.
In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The cytotoxic activity of the synthesized compounds is frequently evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, consequently, cell viability.
Protocol for SRB Assay:
-
Cell Plating: Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.[1]
Signaling Pathway Modulation: The PI3K/AKT Pathway
Emerging evidence suggests that N-aryl amides may exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is frequently dysregulated in various cancers.[3][4] The PI3K/AKT pathway plays a central role in regulating cell growth, survival, and metabolism.[3]
Figure 1. The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
While direct evidence linking this compound compounds to the PI3K/AKT pathway is still emerging, the structural similarities to other known kinase inhibitors and the observed anticancer effects warrant further investigation into this potential mechanism of action.
Logical Workflow for SAR-Guided Drug Discovery
The process of identifying and optimizing lead compounds based on their structure-activity relationship follows a logical workflow. This iterative process involves chemical synthesis, biological evaluation, and data analysis to guide the design of more potent and selective drug candidates.
Figure 2. A logical workflow for the structure-activity relationship-guided drug discovery process.
References
Safety Operating Guide
Proper Disposal of N-(4-Fluorophenyl)formamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N-(4-Fluorophenyl)formamide, ensuring operational safety and regulatory compliance. While a Safety Data Sheet (SDS) from at least one manufacturer classifies this compound as not hazardous under Regulation (EC) No 1272/2008, it is crucial to handle this compound with care due to its chemical relationship with formamide, a known hazardous substance.
Key Data for this compound
The following table summarizes key physical and identifying information for this compound.
| Property | Value |
| CAS Number | 459-25-6 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | White to gray to red powder to crystal |
| Melting Point | 66 - 70 °C |
| Purity | ≥ 98% (GC) |
Experimental Protocol for Disposal
This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully buttoned lab coat.
-
Use chemical-resistant gloves (nitrile gloves are a suitable minimum).
-
Wear safety glasses or goggles to protect from dust particles.
2. Waste Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated gloves, weighing papers, and pipette tips, should be collected.
-
Use a designated, sealable, and clearly labeled waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
3. Labeling:
-
Label the waste container clearly with "this compound Waste" and the date of accumulation.
-
Even if classified as non-hazardous, do not mix with general laboratory trash unless explicitly permitted by your institution's waste management guidelines.
4. Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Keep the container away from incompatible materials.
5. Final Disposal:
-
Dispose of the waste container in accordance with your institution's specific procedures for non-hazardous solid chemical waste.
-
This typically involves placing it in a designated receptacle for laboratory waste that will be sent to a sanitary landfill. Do not dispose of down the sink or in common trash receptacles.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling N-(4-Fluorophenyl)formamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for N-(4-Fluorophenyl)formamide, outlining operational and disposal plans to ensure a secure laboratory environment. Adherence to these procedural guidelines is critical for minimizing risk and fostering a culture of safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Specifications and Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check the manufacturer's breakthrough time and permeation rate data. Discard gloves immediately if contaminated. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A full-sleeved lab coat should be worn to protect skin and clothing. Ensure the lab coat is buttoned completely. |
| Respiratory Protection | Chemical fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan for Handling
A systematic workflow is crucial for the safe handling of this compound from preparation to disposal.
Detailed Experimental Protocols
Preparation:
-
Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound to be aware of all potential hazards.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
Handling:
-
Weighing: Carefully weigh the required amount of this compound in a tared container within the fume hood.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid generating dust.
-
Dissolving: Add the solvent to the solid in the reaction vessel and stir until dissolved.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for proper disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

